Product packaging for Indoline-7-carbaldehyde(Cat. No.:CAS No. 143262-21-9)

Indoline-7-carbaldehyde

Cat. No.: B128968
CAS No.: 143262-21-9
M. Wt: 147.17 g/mol
InChI Key: SJROBXXAXJAJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indoline-7-carbaldehyde is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B128968 Indoline-7-carbaldehyde CAS No. 143262-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJROBXXAXJAJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363222
Record name 2,3-Dihydro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143262-21-9
Record name 2,3-Dihydro-1H-indole-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143262-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoline-7-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Indoline-7-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 143262-21-9

This technical guide provides a comprehensive overview of Indoline-7-carbaldehyde, also known as 2,3-dihydro-1H-indole-7-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this heterocyclic compound.

Chemical Identification and Properties

This compound is a derivative of indoline, featuring a carbaldehyde group at the 7th position of the indoline ring. Its core structure is a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 143262-21-9[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
IUPAC Name 2,3-dihydro-1H-indole-7-carbaldehyde
Synonyms Indoline-7-carboxaldehyde[1]
Predicted XlogP 1.4[2]

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺ 148.07570
[M+Na]⁺ 170.05764
[M-H]⁻ 146.06114
[M]⁺ 147.06787
Data sourced from predicted values.[2]

Table 3: Experimental Spectroscopic Data for the Aromatic Analog, Indole-7-carboxaldehyde (CAS: 1074-88-0)

SpectroscopyData
¹H NMR (CDCl₃) δ (ppm): 9.98 (s, 1H, CHO), 8.15 (d, 1H), 7.85 (d, 1H), 7.25 (t, 1H), 7.15 (m, 1H), 6.65 (m, 1H)
¹³C NMR Not readily available
Mass Spectrometry (GC-MS) Major fragments at m/z: 145, 116, 144
Melting Point 87-91 °C
Note: This data is for the aromatic analog and may differ significantly from the target compound, this compound.[3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach can be inferred from the synthesis of other substituted indolines. A plausible synthetic route would involve the reduction of the corresponding indole, Indole-7-carboxaldehyde.

General Experimental Protocol: Reduction of Indole-7-carboxaldehyde

This protocol is a generalized procedure and may require optimization.

Materials:

  • Indole-7-carboxaldehyde

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Acetic acid

  • Methanol or another suitable solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve Indole-7-carboxaldehyde in a suitable solvent such as methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium cyanoborohydride in the same solvent.

  • Add acetic acid dropwise to the reaction mixture to maintain a slightly acidic pH.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: General Synthesis Workflow

G indole Indole-7-carboxaldehyde reduction Reduction (e.g., NaBH₃CN, Acetic Acid) indole->reduction Starting Material indoline This compound reduction->indoline Product purification Purification (Column Chromatography) indoline->purification Crude Product final_product final_product purification->final_product Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Applications

There is limited specific information available in the public domain regarding the biological activity or direct involvement of this compound in signaling pathways. The majority of research focuses on its aromatic counterpart, indole-3-carboxaldehyde, which has been shown to possess anti-inflammatory and other biological activities.

Indoline scaffolds, in general, are of significant interest in drug discovery due to their presence in numerous biologically active natural products and synthetic compounds.[4] They often serve as key intermediates in the synthesis of more complex molecules with therapeutic potential.[4]

Given the lack of specific data for this compound, its primary application for researchers would likely be as a chemical intermediate for the synthesis of novel indoline-based compounds for screening in various drug discovery programs.

G start This compound (Building Block) derivatization Chemical Derivatization (e.g., reductive amination, condensation) start->derivatization library Compound Library (Novel Indoline Derivatives) derivatization->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Navigating the Indoline Scaffold: A Technical Guide to Indoline-7-carbaldehyde and its Aromatic Analogue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of biologically active compounds. This guide provides a detailed technical overview of indoline-7-carbaldehyde, a key building block, and its closely related and more extensively studied aromatic analogue, indole-7-carboxaldehyde. Understanding the distinct properties and synthetic routes of these molecules is crucial for their effective application in drug discovery and development.

Distinguishing this compound from Indole-7-carboxaldehyde

It is imperative to distinguish between the saturated indoline and the aromatic indole core structures. This compound possesses a saturated five-membered ring fused to the benzene ring, while indole-7-carboxaldehyde features a fully aromatic pyrrole ring. This seemingly subtle difference in saturation significantly impacts the molecule's three-dimensional structure, reactivity, and ultimately its biological activity.

Molecular Structure and Properties

The fundamental properties of this compound and indole-7-carboxaldehyde are summarized below for direct comparison. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyThis compoundIndole-7-carboxaldehyde
Molecular Formula C₉H₉NO[1]C₉H₇NO[2]
Molecular Weight 147.17 g/mol [1]145.16 g/mol [2]
CAS Number 143262-21-9[1]1074-88-0[2]
Appearance -Yellow Crystalline Solid
SMILES O=Cc1cccc2c1CCN2O=Cc1cccc2ncc[nH]12
InChI InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,6,10H,4-5H2InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. Below are representative synthetic procedures.

Synthesis of Indoline Derivatives (General Protocol)
Synthesis of Indole-7-carboxaldehyde

A common method for the synthesis of indole-7-carboxaldehyde is the oxidation of the corresponding alcohol, (1H-indol-7-yl)methanol.

Procedure: To a solution of (1H-indol-7-yl)methanol (8.0 g, 54.3 mmol) in 400 mL of dichloromethane, activated manganese(IV) oxide (85%, 41.0 g, 0.40 mol) is added. The reaction mixture is stirred at room temperature for 72 hours. Upon completion of the reaction, 200 mL of dichloromethane and 400 mL of methanol are added to the mixture, followed by filtration through a silica gel pad to remove solid impurities. The filtrate is then concentrated to yield the crude product, which can be further purified by silica gel column chromatography to afford 1H-indole-7-carboxaldehyde.

Application in Drug Discovery: A Conceptual Workflow

This compound and its indole analogue are valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse chemical libraries for biological screening.

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Intermediate Library cluster_3 Final Compounds start This compound or Indole-7-carboxaldehyde reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Condensation start->reaction3 intermediate1 Amine Derivatives reaction1->intermediate1 intermediate2 Alkene Derivatives reaction2->intermediate2 intermediate3 Schiff Bases / Heterocycles reaction3->intermediate3 final_product Biologically Active Compound Library intermediate1->final_product intermediate2->final_product intermediate3->final_product

Caption: Synthetic workflow for drug discovery.

This generalized workflow illustrates how this compound or indole-7-carboxaldehyde can be utilized as a versatile starting material. Through various key chemical reactions, a library of intermediate compounds with diverse functionalities can be generated. These intermediates are then further elaborated or screened to identify novel, biologically active compounds for drug development. This strategic approach allows for the systematic exploration of chemical space around the privileged indoline/indole scaffold.

References

An In-depth Technical Guide on the Solubility and Stability of Indoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of indoline-7-carbaldehyde. Due to the limited publicly available data for this specific compound, this guide also includes information on closely related analogues, namely indole-7-carboxaldehyde and indole-3-carboxaldehyde, to provide a predictive framework. Furthermore, detailed experimental protocols are outlined to enable researchers to generate robust in-house data.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₉NO. Its structure consists of an indoline core substituted with a carbaldehyde group at the 7th position.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compoundIndole-7-carboxaldehydeIndole-3-carboxaldehyde
Molecular Formula C₉H₉NOC₉H₇NOC₉H₇NO
Molecular Weight 147.17 g/mol 145.16 g/mol [1][2]145.161 g/mol [3]
CAS Number 143262-21-91074-88-0[1][2]487-89-8[3]
Melting Point Not available87-91 °C[1]198 °C[3]
Appearance Not availableCrystalline solidCrystalline solid
Calculated logP Not available1.498 (Crippen Method)[4]Not available
Calculated Water Solubility (logS) Not available-2.74 (Crippen Method)[4]Not available

Solubility Data and Profiles

For the analogue, indole-3-carboxaldehyde, it is reported to be soluble in organic solvents like DMSO and dimethylformamide at approximately 30 mg/mL. It is sparingly soluble in aqueous buffers, and for maximum aqueous solubility, it is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer. In a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL. Aqueous solutions of indole-3-carboxaldehyde are not recommended for storage for more than one day.

Table 2: Solubility of Indole-3-carboxaldehyde

SolventSolubilityReference
DMSO~30 mg/mL
Dimethylformamide~30 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

It is anticipated that this compound will exhibit similar solubility characteristics, being more soluble in polar aprotic organic solvents and having limited solubility in aqueous solutions. To obtain precise quantitative data, experimental determination is necessary.

Stability Profile

Detailed stability data for this compound is not currently published. However, the stability of the indoline ring system and the reactivity of the aldehyde functional group can provide insights into its potential degradation pathways. A study on the degradation of the parent compound, indoline, showed that it could be completely degraded under anaerobic conditions in the presence of a microbial consortium within 33 hours.[6] This suggests that the indoline ring may be susceptible to microbial degradation.

The aldehyde group is known to be susceptible to oxidation, which would convert it to a carboxylic acid.[3] Therefore, this compound may be sensitive to oxidizing agents and potentially to air over prolonged periods.

To thoroughly understand the stability of this compound, a comprehensive stability testing program should be conducted according to established guidelines. This typically involves stress testing under various conditions to identify potential degradants and degradation pathways.

Table 3: Recommended Conditions for Stress Testing of this compound

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heatDegradation of the indoline ring, reactions involving the aldehyde
Base Hydrolysis 0.1 M NaOH, heatDegradation of the indoline ring, reactions involving the aldehyde
Oxidation 3% H₂O₂, room temperatureOxidation of the aldehyde to a carboxylic acid, oxidation of the indoline ring
Thermal Degradation Elevated temperature (e.g., 60°C, 80°C)General decomposition
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photodegradation, potentially leading to dimerization or other reactions

Experimental Protocols

To generate the necessary solubility and stability data for this compound, the following experimental protocols are recommended.

A common and straightforward method for determining thermodynamic solubility is the shake-flask method.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (centrifugation) B->C D Sample supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G

Caption: Workflow for determining thermodynamic solubility.

A comprehensive stability study involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent systems (e.g., aqueous buffers of different pH, organic solvents). For solid-state stability, use the neat compound.

  • Stress Conditions: Expose the samples to the stress conditions outlined in Table 3. Include control samples stored under normal conditions (e.g., 25°C/60% RH) and protected from light.

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer intervals for long-term stability).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from its degradation products.

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point.

    • Identify and, if possible, quantify the major degradation products.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

Diagram 2: Logical Flow for Stability Assessment

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Acid/Base Hydrolysis E Stability-Indicating HPLC Method A->E B Oxidation B->E C Thermal C->E D Photochemical D->E F Quantify Parent Compound E->F G Identify/Quantify Degradants E->G H Degradation Kinetics F->H I Identify Degradation Pathways G->I J Determine Shelf-life H->J I->J

Caption: Logical workflow for stability testing and analysis.

Conclusion

While specific experimental data for the solubility and stability of this compound is scarce, this guide provides a framework for researchers to approach its characterization. By leveraging data from analogous compounds and implementing the detailed experimental protocols provided, a robust understanding of its physicochemical properties can be established. This information is critical for its potential applications in research and drug development. It is strongly recommended that researchers generate their own experimental data for this compound to ensure accurate and reliable results for their specific applications.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a saturated bicyclic heterocycle consisting of a benzene ring fused to a pyrrolidine ring, represents a cornerstone in medicinal chemistry and natural product synthesis. As a "privileged" structure, its versatile three-dimensional architecture has led to its incorporation into a vast array of biologically active molecules. This technical guide provides a comprehensive exploration of the discovery and historical development of indoline and its aromatic precursor, indole. We will delve into the seminal synthetic methodologies, present key quantitative data from historical and modern reports, and outline the evolution of their applications, particularly in the realm of drug discovery.

The Dawn of Indole Chemistry: From Natural Dyes to Synthetic Marvels

The story of indoline is intrinsically linked to its aromatic counterpart, indole. The initial forays into this class of compounds were driven by the desire to understand and synthesize the vibrant natural dye, indigo.

Adolf von Baeyer and the First Synthesis of Indole (1866)

The first synthesis of the parent indole ring is credited to Adolf von Baeyer in 1866. His pioneering work involved the reduction of oxindole, a derivative of indigo, using zinc dust. This foundational discovery laid the groundwork for the systematic exploration of this new class of heterocyclic compounds.[1]

The Baeyer–Emmerling Indole Synthesis (1869)

Building upon his initial success, Baeyer, in collaboration with Adolph Emmerling, developed a method for synthesizing indole from ortho-nitrocinnamic acid in 1869.[1][2] This reaction, involving reduction with iron powder in a strongly basic solution, provided a more direct route to the indole nucleus.[2]

Experimental Protocol: Baeyer–Emmerling Indole Synthesis (Conceptual)

While the original 1869 publication in Berichte der deutschen chemischen Gesellschaft lacks the detailed experimental protocols common today, the conceptual procedure involves the following steps:

  • Reduction: Ortho-nitrocinnamic acid is treated with a reducing agent, such as iron filings, in a basic medium. This step reduces the nitro group to a nitroso or hydroxylamino group.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization, where the nitrogen atom attacks the double bond of the acrylic acid side chain, followed by the loss of a water molecule to form a five-membered ring.

  • Decarboxylation: The resulting indole-2-carboxylic acid is then heated to induce decarboxylation, yielding the final indole product.

The workflow for this synthesis can be visualized as follows:

Baeyer_Emmerling_Synthesis Start o-Nitrocinnamic Acid Reduction Reduction (e.g., Fe, base) Start->Reduction Intermediate1 Nitroso/Hydroxylamino Intermediate Reduction->Intermediate1 Cyclization Intramolecular Cyclization & Dehydration Intermediate1->Cyclization Indole2COOH Indole-2-carboxylic Acid Cyclization->Indole2COOH Decarboxylation Decarboxylation (Heat) Indole2COOH->Decarboxylation End Indole Decarboxylation->End

Baeyer-Emmerling Indole Synthesis Workflow
The Fischer Indole Synthesis (1883): A Paradigm Shift

The most significant and enduring method for indole synthesis was developed by Emil Fischer and Friedrich Jourdan in 1883.[3] The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4] This versatile and high-yielding reaction remains a cornerstone of indole chemistry to this day.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole (Representative)

The following is a representative protocol for the synthesis of 2-phenylindole, a common example of the Fischer indole synthesis:

  • Formation of the Phenylhydrazone: Acetophenone (1 mole equivalent) and phenylhydrazine (1 mole equivalent) are heated together, often in the presence of a catalytic amount of acetic acid in a solvent like ethanol, to form acetophenone phenylhydrazone.[5]

  • Cyclization: The isolated and dried acetophenone phenylhydrazone is then mixed with a Lewis acid catalyst, such as anhydrous zinc chloride, and heated to a high temperature (e.g., 170 °C).[6] The reaction mixture becomes molten and then solidifies.

  • Workup: The solidified mass is treated with dilute hydrochloric acid and water to dissolve the zinc chloride. The crude 2-phenylindole is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline 2-phenylindole.[5]

The logical flow of the Fischer indole synthesis is depicted below:

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Condensation Condensation Arylhydrazine->Condensation Carbonyl Aldehyde or Ketone Carbonyl->Condensation Arylhydrazone Arylhydrazone Condensation->Arylhydrazone Tautomerization Tautomerization (Ene-hydrazine formation) Arylhydrazone->Tautomerization Enehydrazine Ene-hydrazine Tautomerization->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Ammonia_loss Loss of Ammonia Cyclization->Ammonia_loss Indole Indole Ammonia_loss->Indole

Fischer Indole Synthesis Mechanism Overview
Synthesis MethodYearPrecursorsCatalyst/ReagentsReported YieldReference
Baeyer's First Synthesis1866OxindoleZinc dustNot specified in abstracts[1]
Baeyer-Emmerling1869o-Nitrocinnamic acidIron powder, BaseNot specified in abstracts[2]
Fischer Indole Synthesis1883Phenylhydrazine, Pyruvic acidAcidLow (for indole itself)[7]
Fischer (2-Phenylindole)ModernAcetophenone, PhenylhydrazineZinc Chloride72-80%[6]

The Emergence of Indoline: The Saturated Analogue

Indoline, or 2,3-dihydroindole, emerged as a distinct chemical entity through the reduction of the more extensively studied indole ring. The saturation of the 2,3-double bond imparts a three-dimensional, non-planar geometry to the molecule, a feature that would later prove crucial for its biological activity.

Early Methods of Indole Reduction

Historical methods for the reduction of indole to indoline often suffered from low yields and the formation of polymeric byproducts, particularly under harsh acidic conditions.[8] One of the more successful early methods involved the use of zinc dust in the presence of a strong acid.

Experimental Protocol: Reduction of Indole to Indoline with Zinc and Phosphoric Acid (Dolby and Gribble, 1966)

A convenient and efficient method for the preparation of indoline from indole was reported by Dolby and Gribble in 1966, which overcame the polymerization issues of earlier methods.

  • Reaction Setup: Indole is mixed with zinc dust and 85% phosphoric acid.

  • Heating: The mixture is heated for 3-4 hours.

  • Workup: The reaction mixture is cooled, made basic with a strong base (e.g., NaOH), and the product is extracted with a suitable organic solvent (e.g., ether).

  • Purification: The solvent is removed under reduced pressure, and the resulting indoline can be further purified by distillation. This method was reported to produce indoline in 64-69% yield.[8]

The transformation from indole to indoline is a straightforward reduction:

Indole_to_Indoline Indole Indole Reduction Reduction (e.g., Zn, H₃PO₄) Indole->Reduction Indoline Indoline Reduction->Indoline

Reduction of Indole to Indoline
Reduction MethodReagentsReported YieldReference
Zinc and Phosphoric AcidZn, 85% H₃PO₄64-69%[8]
Catalytic HydrogenationH₂, Various catalystsVariable, often with side reactions[9]
Metal-Acid (historical)Sn or Zn, HClPoor, significant polymerization[8]

Spectroscopic Characterization of Indoline

The structural elucidation of indoline in the mid-20th century was aided by the advent of spectroscopic techniques.

Spectroscopic TechniqueCharacteristic Features of IndolineReference
UV-Vis Spectroscopy Absorption maxima around 245 nm and 290 nm.[10]
Infrared (IR) Spectroscopy N-H stretching vibration around 3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.Modern spectroscopic data
¹H NMR Spectroscopy Aromatic protons in the 6.5-7.2 ppm region, a triplet for the C2 protons around 3.0 ppm, a triplet for the C3 protons around 3.6 ppm, and a broad singlet for the N-H proton.Modern spectroscopic data
¹³C NMR Spectroscopy Aromatic carbons in the 110-152 ppm region, C2 carbon around 30 ppm, and C3 carbon around 47 ppm.Modern spectroscopic data

The Rise of Indoline in Medicinal Chemistry

While indole-containing compounds have a long history in medicine (e.g., the antihypertensive reserpine and the anticancer vinca alkaloids), the pharmacological potential of the indoline core itself has been more recently and systematically explored.[9][11] The non-planar, sp³-rich structure of indoline allows for more specific and complex interactions with biological targets compared to its planar, aromatic counterpart.

A timeline of key developments in the application of indoline-based compounds in drug discovery is presented below:

  • Mid-20th Century: Early investigations into synthetic derivatives of natural indoline alkaloids.

  • Late 20th Century: Emergence of synthetic indoline-containing compounds with diverse biological activities, including cardiovascular and central nervous system effects.

  • 21st Century: Intensive research into indoline derivatives as anticancer, anti-inflammatory, and antibacterial agents.[9]

Examples of Indoline-Containing Drug Candidates and Their Targets

Drug/Compound ClassTherapeutic AreaPrimary Target(s)
Sunitinib (related oxindole core)AnticancerVEGFR, PDGFR, c-KIT
NintedanibAnticancer, AntifibroticVEGFR, FGFR, PDGFR
Ropinirole (contains an indolinone)Anti-Parkinson'sDopamine D2/D3 receptors
Perindopril (metabolite contains indoline)AntihypertensiveAngiotensin-Converting Enzyme (ACE)

The development of these drugs often involves complex multi-step syntheses that build upon the foundational principles of indole and indoline chemistry established over the past century and a half.

Conclusion

From its origins in the structural elucidation of a natural dye to its current status as a privileged scaffold in modern drug discovery, the indoline core has had a rich and impactful history. The pioneering synthetic work of chemists like Baeyer and Fischer laid the essential groundwork for over a century of innovation. The transition from the planar indole to the three-dimensional indoline unlocked new possibilities for molecular design, enabling the development of highly specific and potent therapeutic agents. As synthetic methodologies continue to evolve, the versatile indoline scaffold is poised to remain a central theme in the future of medicinal chemistry and the development of novel therapeutics.

References

A Technical Guide to the Spectroscopic Data of Indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 1H-Indole-7-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned experimental dataset for 1H-Indole-7-carbaldehyde was not found in the searched databases, the expected chemical shifts can be predicted based on the standard values for indole and aromatic aldehyde moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indole-7-carbaldehyde Solvent: CDCl₃ or DMSO-d₆

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aldehyde (-CHO)9.8 – 10.2Singlet (s)Deshielded proton, characteristic of aldehydes.
Indole N-H8.0 – 12.0Broad Singlet (br s)Chemical shift is highly dependent on solvent and concentration.
H-67.8 – 8.0Doublet (d)Aromatic proton adjacent to the electron-withdrawing aldehyde group.
H-47.6 – 7.8Doublet (d)Aromatic proton ortho to the indole nitrogen.
H-27.4 – 7.6Doublet of Doublets (dd) or Triplet (t)Pyrrole ring proton.
H-57.2 – 7.4Triplet (t)Aromatic proton.
H-36.5 – 6.7Doublet of Doublets (dd) or Triplet (t)Pyrrole ring proton, typically the most shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole-7-carbaldehyde Solvent: CDCl₃ or DMSO-d₆

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
Aldehyde (C=O)190 – 195Carbonyl carbon, highly deshielded.
C-7a135 – 138Quaternary carbon at the ring junction.
C-3a128 – 132Quaternary carbon at the ring junction.
C-7125 – 130Aromatic carbon bearing the aldehyde group.
C-2123 – 127Pyrrole ring carbon.
C-4121 – 124Aromatic methine carbon.
C-6120 – 123Aromatic methine carbon.
C-5118 – 121Aromatic methine carbon.
C-3102 – 105Pyrrole ring carbon, typically shielded.
Infrared (IR) Spectroscopy

The IR spectrum is characterized by the strong carbonyl stretch of the aldehyde and the N-H stretch of the indole ring.

Table 3: Characteristic IR Absorption Bands for 1H-Indole-7-carbaldehyde

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (Indole)3500 – 3300Medium
Aromatic C-H Stretch3100 – 3010Medium
Aldehyde C-H Stretch~2850 and ~2750Medium, often appear as two distinct peaks
C=O Stretch (Aldehyde)1710 – 1685Strong, sharp
Aromatic C=C Bending1700 – 1500Medium
Mass Spectrometry (MS)

Mass spectrometry data for 1H-Indole-7-carbaldehyde shows a clear molecular ion peak and characteristic fragmentation patterns.[1]

Table 4: GC-MS Data for 1H-Indole-7-carboxaldehyde Ionization Mode: Electron Ionization (EI)

m/z ValueRelative IntensityAssignmentFragmentation Pathway
145High[M]⁺Molecular Ion
144High[M-H]⁺Loss of the aldehydic hydrogen radical
116Medium[M-CHO]⁺Loss of the formyl radical (CHO)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above.

NMR Spectroscopy Protocol

This protocol outlines standard procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of indole derivatives.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 1H-Indole-7-carbaldehyde.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup & Calibration:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16, adjusted for sample concentration.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 256-2048 or more, depending on sample concentration, due to the low natural abundance of ¹³C.

    • Data Processing: Apply Fourier transform with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (Thin Film): Dissolve the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

    • ATR: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) in the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable compounds like 1H-Indole-7-carbaldehyde.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Filter the solution if any particulate matter is present.

    • Transfer the final solution to a 2 mL glass autosampler vial.

  • GC Method:

    • Injector: Split/splitless injector, typically set to 250-280°C.

    • Column: A non-polar capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: A temperature gradient is used for separation, for example: initial temperature of 60°C, hold for 2 minutes, then ramp to 270°C at a rate of 10-20°C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: ~230°C.

Workflow Visualization

The logical process for characterizing a chemical compound using spectroscopy is outlined below.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation Sample Purified Compound Prep Sample Preparation (Dissolving, Pelletizing, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Process Spectral Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Data Data Analysis (Peak Picking, Integration) Process->Data Elucidate Structure Elucidation & Verification Data->Elucidate

Caption: Logical workflow for compound characterization using spectroscopic methods.

References

Theoretical and Computational Insights into Indoline-7-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indoline-7-carbaldehyde, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry. As a derivative of indoline, it shares a structural kinship with a vast class of molecules that exhibit a wide array of biological activities. While its aromatic counterpart, indole-7-carbaldehyde, has been the subject of numerous studies, this compound (CAS 143262-21-9) remains a comparatively underexplored molecule.[1] This technical guide aims to provide a comprehensive overview of the theoretical and computational landscape of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its properties. In the absence of extensive experimental data, this paper leverages computational predictions and extrapolations from closely related and well-documented indoline and indole derivatives to illuminate the structural, electronic, and spectroscopic characteristics of this promising molecule.

Physicochemical and Computed Properties

Computational chemistry provides a powerful avenue for predicting the physicochemical properties of molecules, offering valuable insights in the absence of extensive experimental data. The following table summarizes the key computed properties for this compound, derived from publicly available databases.

PropertyValueSource
Molecular Formula C₉H₉NOPubChemLite[2]
Molecular Weight 147.17 g/mol Santa Cruz Biotechnology[1]
Canonical SMILES C1CNC2=C1C=CC=C2C=OPubChemLite[2]
InChI Key SJROBXXAXJAJOG-UHFFFAOYSA-NPubChemLite[2]
XLogP (predicted) 1.4PubChemLite[2]
Monoisotopic Mass 147.068414 DaPubChemLite[2]

Table 1: Computed Physicochemical Properties of this compound.

Theoretical and Computational Studies

Molecular Geometry and Electronic Structure (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. For this compound, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles. Based on studies of related indoline and indole derivatives, the indoline core is expected to be nearly planar, with the aldehyde group potentially exhibiting some degree of rotational freedom.[3][4] The nitrogen atom's lone pair will significantly influence the electronic distribution within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[5] For this compound, the HOMO is anticipated to be localized primarily on the indoline ring, particularly the nitrogen atom and the fused benzene ring, while the LUMO is expected to be centered on the electron-withdrawing carbaldehyde group. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.

ParameterPredicted Value (eV) - Estimated from related compoundsSignificance
E_HOMO -5.5 to -6.5Electron-donating ability
E_LUMO -1.0 to -2.0Electron-accepting ability
Energy Gap (ΔE) 3.5 to 5.5Chemical reactivity and stability

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.

HOMO_LUMO_Reactivity HOMO-LUMO and Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor EnergyGap Energy Gap (ΔE) Determines Reactivity HOMO->EnergyGap Contributes to LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor LUMO->EnergyGap Contributes to Reactivity Chemical Reactivity (e.g., Nucleophilic Attack) EnergyGap->Reactivity Inversely Proportional to

HOMO-LUMO relationship to chemical reactivity.
Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would likely show a region of negative potential (red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms and the nitrogen atom, highlighting potential sites for nucleophilic interaction.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. Given the prevalence of the indoline scaffold in bioactive molecules, this compound could be a valuable candidate for docking studies against various therapeutic targets.[6][7][8] Such studies could elucidate potential binding modes and affinities, guiding the design of more potent and selective inhibitors.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.0s
Aromatic (C4-H, C5-H, C6-H)6.8 - 7.5m
N-H3.5 - 4.5br s
Methylene (-CH₂-N)3.3 - 3.8t
Methylene (-CH₂-Ar)2.9 - 3.3t

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (-CHO)190 - 195
Aromatic (C4, C5, C6, C7, C3a, C7a)110 - 150
Methylene (-CH₂-N)45 - 55
Methylene (-CH₂-Ar)25 - 35

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Aldehyde)1680 - 1700Strong
C=C Stretch (Aromatic)1550 - 1650Medium-Strong
C-N Stretch1250 - 1350Medium

Table 5: Predicted IR Absorption Frequencies for this compound.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the protection of the indoline nitrogen, followed by formylation and subsequent deprotection. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings and could be adapted for this purpose.[9][10]

Synthesis_Workflow Proposed Synthesis of this compound Indoline Indoline Protection Protection (e.g., Boc₂O, Et₃N) Indoline->Protection ProtectedIndoline N-Boc-Indoline Protection->ProtectedIndoline Formylation Vilsmeier-Haack (POCl₃, DMF) ProtectedIndoline->Formylation ProtectedProduct N-Boc-Indoline- 7-carbaldehyde Formylation->ProtectedProduct Deprotection Deprotection (e.g., TFA) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Proposed synthetic workflow for this compound.

1. Protection of the Indoline Nitrogen:

  • To a solution of indoline in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Slowly add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating in vacuo to yield N-Boc-indoline.

2. Formylation (Vilsmeier-Haack Reaction):

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.[9]

  • To this reagent, add a solution of N-Boc-indoline in DMF.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction and carefully quench by pouring it onto ice.

  • Neutralize the solution with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain crude N-Boc-indoline-7-carbaldehyde.

3. Deprotection:

  • Dissolve the N-Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess acid under reduced pressure.

  • Purify the resulting residue by column chromatography to yield pure this compound.

Characterization Protocol

The synthesized this compound would be characterized using the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups, notably the N-H, C=O, and aromatic C-H stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

Logical Workflow for Computational Analysis

A systematic computational investigation of this compound would follow a logical progression to build a comprehensive theoretical understanding of the molecule.

Computational_Workflow Computational Analysis Workflow Start Define Molecular Structure (this compound) GeometryOptimization Geometry Optimization (DFT, e.g., B3LYP/6-31G*) Start->GeometryOptimization FrequencyAnalysis Vibrational Frequency Analysis (Confirm Minimum Energy Structure) GeometryOptimization->FrequencyAnalysis ElectronicProperties Electronic Properties Calculation (HOMO, LUMO, MEP) FrequencyAnalysis->ElectronicProperties SpectraPrediction Spectroscopic Prediction (NMR, IR) ElectronicProperties->SpectraPrediction Docking Molecular Docking (with selected protein targets) ElectronicProperties->Docking Analysis Data Analysis and Interpretation SpectraPrediction->Analysis Docking->Analysis

Logical workflow for computational studies.

This compound presents an intriguing yet understudied scaffold for medicinal chemistry and drug development. This technical guide has provided a foundational theoretical and computational framework for understanding its key properties. Through the application of DFT, HOMO-LUMO analysis, and predictive spectroscopy, a detailed portrait of its molecular geometry, reactivity, and spectral characteristics has been constructed. The proposed synthetic and characterization protocols offer a practical roadmap for its experimental investigation. As computational tools become increasingly integral to drug discovery, the in-silico exploration of molecules like this compound will undoubtedly accelerate the identification and optimization of novel therapeutic agents. Further experimental validation of these theoretical predictions is warranted and will be crucial in unlocking the full potential of this promising compound.

References

An In-depth Technical Guide to the Fundamental Reactivity of the Indoline Aldehyde Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the fundamental reactivity of the aldehyde group attached to an indoline scaffold. Given that the indoline aldehyde group's reactivity is less systematically documented than that of its indole counterpart, this whitepaper synthesizes data from various synthetic applications to provide a comprehensive overview. It covers the electronic properties influencing reactivity, key reaction classes with quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction and Electronic Properties

The indoline scaffold, a 2,3-dihydro-1H-indole, is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its reactivity is distinct from that of indole due to the saturation of the five-membered ring, which removes the aromaticity of the pyrrole moiety and renders the nitrogen a true secondary amine.

The reactivity of an aldehyde group on the indoline benzene ring is governed by the interplay of two main electronic effects:

  • The Aldehyde Group (-CHO): As a moderately deactivating group, the aldehyde withdraws electron density from the benzene ring through both inductive (-I) and resonance (-R) effects. This decreases the nucleophilicity of the aromatic ring and makes the carbonyl carbon highly electrophilic.

  • The Indoline Nitrogen: The lone pair of electrons on the secondary amine nitrogen can donate electron density into the benzene ring via a strong resonance effect (+R). This effect is most pronounced at the positions ortho and para to the nitrogen atom (positions 5 and 7).

This duality means the indoline ring is activated towards electrophiles, while the aldehyde carbon is a prime target for nucleophiles. Furthermore, the secondary amine is itself a nucleophilic and basic site, often requiring protection to allow for selective reactions at the aldehyde.

General Reactivity Pathways

The primary reactive sites of an indoline aldehyde are the indoline nitrogen and the aldehyde group. The following diagram illustrates the principal transformation pathways.

G General Reactivity Pathways of Indoline Aldehyde IndolineAldehyde Indoline Aldehyde (e.g., Indoline-7-carboxaldehyde) N_Protected N-Protected Indoline Aldehyde (e.g., N-Boc) IndolineAldehyde->N_Protected Protection (Boc)₂O, DMAP N_Alkylated N-Alkylated Indoline IndolineAldehyde->N_Alkylated Reductive Amination (with another aldehyde/ketone) CarboxylicAcid Indoline Carboxylic Acid N_Protected->CarboxylicAcid Oxidation (e.g., KMnO₄, Jones) Alcohol Indoline Methanol N_Protected->Alcohol Reduction (e.g., NaBH₄) Imine Imine / Schiff Base N_Protected->Imine Condensation (R-NH₂) Alkene α,β-Unsaturated Product (e.g., from Knoevenagel/Wittig) N_Protected->Alkene Condensation (Ylides, Active Methylene)

Caption: General reaction pathways for indoline aldehydes.

Key Reaction Classes and Quantitative Data

N-Functionalization: Protection and Alkylation

Due to the reactivity of the secondary amine, N-protection is a common initial step. The tert-butoxycarbonyl (Boc) group is frequently employed.

ReactionSubstrateReagentsSolventConditionsYieldReference
N-Boc ProtectionIndole-6-carboxaldehyde(Boc)₂O, DMAPDichloromethaneRoom Temp, 1hHigh (not specified)[2][3]

Condensation of the indoline nitrogen with other aldehydes or ketones, followed by reduction (reductive amination), can lead to N-alkylated indoles.[4] This reaction typically involves a 1,3-hydride shift from the indoline ring to an iminium ion intermediate.

Reduction of the Aldehyde Group

The aldehyde can be readily reduced to the corresponding primary alcohol using standard reducing agents. This transformation is fundamental in modifying the indoline scaffold for further elaboration.

ReactionSubstrateReagentsSolventConditionsYieldReference
Aldehyde ReductionIndole CompoundsBorane complexes, Trifluoroacetic acidNot specifiedLow Temp, RapidGood[5]

Note: While this reference is for indole compounds, the methodology is broadly applicable to aldehydes on aromatic systems, including indolines, especially after N-protection.

Oxidation of the Aldehyde Group

Oxidation of the aldehyde furnishes the corresponding carboxylic acid, a versatile functional group for amide coupling and other transformations in drug development.

ReactionSubstrateReagentsProductYieldReference
Enzymatic OxidationIndole-3-acetaldehydeBovine Xanthine OxidaseIndole-3-carboxylic acidQuantitative[6]

Note: This demonstrates a biochemical oxidation. Standard chemical oxidants like potassium permanganate or Jones reagent would also be effective, typically requiring N-protection first.

Condensation Reactions

The electrophilic carbonyl carbon of the indoline aldehyde readily participates in condensation reactions with various nucleophiles.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) in the presence of a base yields α,β-unsaturated products.

  • Reaction with Indoles: In the presence of acid catalysts, indoline aldehydes can react with other indole molecules in an electrophilic substitution reaction to form bis(indolyl)methanes.[7][8]

The table below summarizes typical conditions for the condensation of the related indole-3-carboxaldehyde, which are directly analogous to the expected conditions for indoline aldehydes.

Reaction TypeSubstrateReagentsCatalystSolventYieldReference
KnoevenagelIndole-3-carbaldehydeMalononitrilePiperidineEthanolHigh (Precipitates)[8]
Bis(indolyl)methane SynthesisIndole-3-carbaldehyde, IndoleInCl₃DichloromethaneHigh[8]

Detailed Experimental Protocols

Protocol: N-Boc Protection of Indole-6-carboxaldehyde

This protocol is adapted from a patented procedure and represents a crucial first step for manipulating the aldehyde group without interference from the indoline nitrogen.[2][3]

G Workflow: N-Boc Protection of Indole-6-carboxaldehyde start Start dissolve Dissolve Indole-6-carboxaldehyde, (Boc)₂O, and DMAP in dry CH₂Cl₂ start->dissolve stir Stir at room temperature for 1 hour dissolve->stir dilute Dilute reaction mixture with ethyl acetate stir->dilute wash1 Wash with 1N HCl dilute->wash1 wash2 Wash with saturated NaHCO₃ solution wash1->wash2 wash3 Wash with brine wash2->wash3 dry Dry organic layer over anhydrous Na₂SO₄ wash3->dry concentrate Filter and concentrate under reduced pressure dry->concentrate end Obtain 1-(tert-butoxycarbonyl)- indole-6-carboxaldehyde concentrate->end

Caption: Experimental workflow for N-Boc protection.

Procedure:

  • To a solution of 1H-indole-6-carboxaldehyde (1.0 eq) and di-tert-butyl dicarbonate (1.05 eq) in dry dichloromethane, add a catalytic amount of N,N-dimethylaminopyridine (DMAP, 0.1 eq) at room temperature.

  • Stir the reaction mixture at the same temperature for 1 hour, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol: Knoevenagel Condensation

This general protocol for indole-3-carbaldehyde is applicable to N-protected indoline aldehydes for the synthesis of α,β-unsaturated systems.[8]

Materials:

  • N-Protected Indoline-carboxaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • Dissolve the N-protected indoline-carboxaldehyde and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Stir the mixture at room temperature. The product may begin to precipitate out of the solution.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • If a precipitate has formed, collect the product by filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the crude residue by silica gel column chromatography.

Conclusion

The indoline aldehyde group possesses a rich and versatile reactivity profile crucial for its application in medicinal chemistry and organic synthesis. Its fundamental reactions are characteristic of aromatic aldehydes, including nucleophilic additions, condensations, oxidation, and reduction. However, the true synthetic utility is unlocked by managing the reactivity of the indoline nitrogen. N-protection is often a prerequisite for selective transformations at the aldehyde. The electronic donating nature of the indoline nitrogen activates the aromatic ring, an important consideration for subsequent functionalization steps. This guide provides a foundational understanding and practical data for researchers aiming to leverage the unique chemical properties of indoline aldehydes in the design and synthesis of novel molecules.

References

Methodological & Application

Application Notes and Protocols: Indoline-7-carbaldehyde as a Versatile Precursor for Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole alkaloids are a vast and structurally diverse class of natural products, with more than 4,100 known compounds.[1][2] They are biosynthesized from the amino acid tryptophan and are renowned for their significant physiological and medicinal properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[3][4][5] While many synthetic routes to these complex molecules exist, the use of functionalized indole or indoline precursors is a cornerstone of modern organic synthesis.

Indoline-7-carbaldehyde is a valuable, though less commonly cited, precursor for the synthesis of specifically substituted indole alkaloids. Unlike the more extensively studied indole-3-carboxaldehyde, the 7-position substitution offers a unique structural motif for building novel molecular architectures.[6][7][8] These notes provide an overview of the properties of this compound, generalized synthetic protocols for its use, and its potential applications in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the precursor's properties is essential for reaction design. The data for this compound and its aromatized counterpart, indole-7-carboxaldehyde, are summarized below.

Table 1: Physicochemical Properties

Property Indoline-7-carboxaldehyde Indole-7-carboxaldehyde
Molecular Formula C₉H₉NO[9] C₉H₇NO[10]
Molecular Weight 147.17 g/mol [9] 145.16 g/mol [10]
CAS Number 143262-21-9[9] 1074-88-0[10][11]
Appearance Solid Solid
Melting Point Not available 87-91 °C[10]
SMILES C1CNC2=C1C=CC=C2C=O[12] C1=CC2=C(C(=C1)C=O)NC=C2[11]

| InChIKey | SJROBXXAXJAJOG-UHFFFAOYSA-N[12] | XQVZDADGTFJAFM-UHFFFAOYSA-N[10][11] |

Table 2: Spectroscopic Data for Indole-7-carboxaldehyde

Data Type Key Signals and Information
¹³C NMR Spectra available in spectral databases.[11]
GC-MS Key mass fragments at m/z 145, 144, 116.[11]

| MS-MS | Precursor [M-H]⁻ at 144.0455 yields a major fragment at 116.1.[11] |

Application Notes: Synthetic Potential and Strategy

This compound possesses three primary reactive sites that can be manipulated for the synthesis of complex indole alkaloids: the secondary amine (N-H), the aldehyde group (-CHO), and the indoline core, which can be aromatized.

A generalized synthetic workflow involves the initial functionalization at the nitrogen or aldehyde, followed by aromatization to yield the corresponding indole derivative. This strategy allows for the introduction of diverse side chains and functional groups, paving the way for the creation of extensive compound libraries for drug discovery.

reactive_sites cluster_mol This compound cluster_legend Key Reactive Sites mol N-H Secondary Amine (N-H) - Alkylation - Acylation - Protection CHO Aldehyde (-CHO) - Reductive Amination - Condensation - Oxidation/Reduction Core Indoline Core - Aromatization (Dehydrogenation) p1 p1->N-H p2 p2->CHO p3 p3->Core

Caption: Key reactive sites on the this compound scaffold.

The strategic functionalization of these sites allows for a modular approach to synthesizing a variety of indole alkaloid backbones.

workflow cluster_functionalization Step 1: Functionalization (Select Path) start This compound N_func N-Alkylation / N-Acylation (e.g., Williamson Ether Synthesis, Amide Coupling) start->N_func Path A CHO_func Aldehyde Modification (e.g., Reductive Amination, Wittig Reaction) start->CHO_func Path B intermediate Functionalized Indoline Intermediate N_func->intermediate CHO_func->intermediate aromatization Step 2: Aromatization (e.g., MnO₂, DDQ, Palladium on Carbon) intermediate->aromatization end Substituted Indole Alkaloid Scaffold aromatization->end

Caption: General synthetic workflow using this compound.

Experimental Protocols (Generalized)

The following protocols are generalized procedures and should be optimized for specific substrates and scales. Standard laboratory safety precautions must be followed.

Protocol 1: N-Boc Protection of this compound

Objective: To protect the secondary amine to prevent side reactions during subsequent modifications of the aldehyde group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add Et₃N (1.2 eq) and a catalytic amount of DMAP.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 2: Reductive Amination of the Aldehyde

Objective: To form a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine, followed by reduction.

Materials:

  • This compound (or its N-protected derivative)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCE, add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

  • Add NaBH(OAc)₃ portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with an appropriate organic solvent (e.g., DCM or EtOAc) (3x).

  • Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the desired amine.

Protocol 3: Aromatization to the Indole Ring

Objective: To convert the functionalized indoline intermediate into the corresponding indole scaffold via dehydrogenation.

Materials:

  • Functionalized indoline intermediate

  • Manganese dioxide (MnO₂) (5-10 eq) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

  • Toluene, Dioxane, or DCM

  • Celite or silica gel

Procedure (using MnO₂):

  • Dissolve the indoline intermediate (1.0 eq) in toluene or DCM.

  • Add activated MnO₂ (5-10 eq by weight).

  • Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with the reaction solvent or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude indole derivative by column chromatography or recrystallization.

Biological Relevance and Signaling Pathways

Indole alkaloids derived from natural sources exhibit a wide array of pharmacological properties, making them attractive scaffolds for drug development.[13] Many function as anticancer agents by inducing regulated cell death (RCD), such as apoptosis.[4] For instance, some indole alkaloids target the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can trigger the release of cytochrome c from mitochondria, leading to caspase activation and programmed cell death.[4]

apoptosis_pathway alkaloid Indole Alkaloid Derivative (Hypothetical) bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) alkaloid->bcl2 Inhibition pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) bcl2->pro_apoptotic Inhibits mito Mitochondrion pro_apoptotic->mito Activates cytc Cytochrome c Release mito->cytc caspase9 Caspase-9 Activation cytc->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: A representative pathway showing indole alkaloid-induced apoptosis.

Conclusion

This compound serves as a promising and versatile precursor for constructing novel indole alkaloids with substitution patterns that are not readily accessible from other common starting materials. The synthetic strategies outlined here—involving functionalization of the amine and aldehyde moieties followed by aromatization—provide a robust framework for medicinal chemists to generate diverse molecular structures. The profound biological activities associated with the indole nucleus underscore the importance of developing such synthetic tools for application in drug discovery and development.[14]

References

The Synthetic Versatility of Indole-7-carboxaldehyde: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Indole-7-carboxaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in modern organic and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group at the 7-position of the indole scaffold, provides a handle for a wide array of chemical transformations. This allows for its incorporation into complex molecular architectures, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes. Researchers in drug discovery particularly value its potential in designing novel therapeutic agents for a range of diseases, including cancer and neurological disorders.[1]

Key Synthetic Applications

Indole-7-carboxaldehyde participates in a variety of synthetic transformations, leading to the formation of diverse and biologically significant molecules. Its utility as a reactant has been demonstrated in the preparation of:

  • Antiandrogens

  • Antiplatelet agents

  • Liver X Receptor (LXR) agonists

  • Antagonists of the EP3 receptor for prostaglandin E2

  • Inhibitors of glycoprotein perforin

  • Potent antitubulin agents

  • Potential insulin receptor activators

  • 5-Hydroxytryptamine1D receptor antagonists

  • Indolocarbazole kinase inhibitors

The following sections detail some of the key reactions and provide generalized protocols for the use of Indole-7-carboxaldehyde in organic synthesis.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction. It involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product. This reaction is widely used to synthesize precursors for various pharmaceuticals and biologically active compounds.[2]

Generalized Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of Indole-7-carboxaldehyde with an active methylene compound, such as malononitrile.

Materials:

  • Indole-7-carboxaldehyde

  • Malononitrile (1.0 equivalent)

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve Indole-7-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with ice-cold water followed by a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum.

Knoevenagel_Condensation cluster_reactants Reactants indole7CHO Indole-7-carboxaldehyde product α,β-Unsaturated Product indole7CHO->product Condensation active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->product catalyst Piperidine (catalyst) catalyst->product

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a highly efficient method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is renowned for its reliability and the predictable stereochemistry of the resulting double bond, making it a staple in organic synthesis.[3]

Generalized Experimental Protocol: Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction of Indole-7-carboxaldehyde with a phosphonium ylide.

Materials:

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Indole-7-carboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base to generate the ylide. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of Indole-7-carboxaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Wittig_Reaction phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition indole7CHO Indole-7-carboxaldehyde indole7CHO->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Cyclization Reactions: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline or a tetrahydroisoquinoline.[4] This reaction is of great importance in the synthesis of numerous alkaloids and related pharmaceutical compounds.[5]

Generalized Experimental Protocol: Pictet-Spengler Reaction

This generalized protocol describes the Pictet-Spengler reaction of a tryptamine derivative with Indole-7-carboxaldehyde.

Materials:

  • Tryptamine or a substituted tryptamine derivative

  • Indole-7-carboxaldehyde (1.0-1.2 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or 1,2-dichloroethane)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), or hydrochloric acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the tryptamine derivative (1.0 equivalent) in the anhydrous solvent.

  • Add Indole-7-carboxaldehyde to the solution.

  • Add the acid catalyst (catalytic to stoichiometric amounts may be required depending on the substrates).

  • Stir the reaction mixture at the desired temperature (from room temperature to reflux) until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Pictet_Spengler_Reaction tryptamine Tryptamine Derivative iminium_ion Iminium Ion Intermediate tryptamine->iminium_ion Condensation indole7CHO Indole-7-carboxaldehyde indole7CHO->iminium_ion spiroindolenine Spiroindolenine Intermediate iminium_ion->spiroindolenine Intramolecular Electrophilic Substitution product Tetrahydro-β-carboline Product spiroindolenine->product Rearomatization acid_catalyst Acid Catalyst acid_catalyst->iminium_ion

Data Summary

Target Compound ClassSynthetic ApplicationReference(s)
Antiandrogens Used as a key reactant in the synthesis of compounds with antiandrogenic activity.
Antiplatelet Agents Serves as a starting material for the preparation of antiplatelet agents.
LXR Agonists Employed in the synthesis of agonists for the Liver X Receptor, which are important in cholesterol and lipid metabolism.[6][7]
EP3 Receptor Antagonists A reactant for the preparation of antagonists of the EP3 receptor for prostaglandin E2, with potential therapeutic applications.[8][9]
Antitubulin Agents Utilized as a building block for potent antitubulin agents, which are of interest in cancer chemotherapy.[10][11]
Kinase Inhibitors A precursor in the synthesis of indolocarbazole kinase inhibitors, a class of compounds with significant anticancer potential.

Indole-7-carboxaldehyde is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations, including condensation, olefination, and cyclization reactions, makes it an indispensable tool for the synthesis of complex, biologically active molecules. The application notes and generalized protocols provided herein offer a foundation for researchers and scientists to explore the full synthetic potential of this important indole derivative in the development of new therapeutics and other functional organic materials.

References

Protocols for N-Alkylation of Indoline-7-carbaldehyde: Application Notes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of indoline-7-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the aldehyde functional group at the 7-position requires careful consideration of reaction conditions to achieve selective N-alkylation while preserving the aldehyde moiety. This guide outlines three robust and versatile protocols: Classical N-Alkylation with Alkyl Halides, Reductive Amination, and Buchwald-Hartwig Cross-Coupling.

Method Overview and Comparison

The choice of N-alkylation strategy depends on the desired alkyl substituent, the scale of the reaction, and the functional group tolerance required. The following table summarizes the key aspects of the presented protocols for easy comparison.

Method Alkylating Agent Key Reagents Typical Reaction Conditions Advantages Limitations
Classical N-Alkylation Alkyl Halides (e.g., R-Br, R-I)Strong Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF)0 °C to room temperatureWell-established, wide range of alkyl halides available.[1][2]Requires strong base which may not be compatible with sensitive substrates; potential for O-alkylation or reaction at the aldehyde.
Reductive Amination Aldehydes or KetonesReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acidic or Neutral pHRoom temperatureOne-pot procedure, mild conditions.[3][4]Aldehyde on the indoline substrate may compete in the reaction; requires a carbonyl compound as the alkyl source.
Buchwald-Hartwig Amination Aryl or Vinyl Halides/TriflatesPalladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, K₃PO₄)80-120 °CExcellent for introducing aryl and vinyl groups, high functional group tolerance.[5][6][7][8]Requires a transition metal catalyst and specific ligands; can be more expensive.

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of this compound using a strong base to deprotonate the indoline nitrogen, followed by reaction with an alkyl halide.[1][2]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

classical_alkylation cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup and Purification Indoline This compound Deprotonation 1. Add NaH at 0°C (Deprotonation) Indoline->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Inert_Atmosphere Inert Atmosphere (Ar/N2) Inert_Atmosphere->Deprotonation Alkylation 2. Add Alkyl Halide at 0°C (Alkylation) Deprotonation->Alkylation Stir 3. Stir at RT Alkylation->Stir Quench Quench with NH4Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Purify (Chromatography) Extract->Purify Product N-Alkyl-indoline-7-carbaldehyde Purify->Product

Figure 1. Workflow for Classical N-Alkylation.
Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound via a one-pot reductive amination with an aldehyde in the presence of a mild reducing agent.[3][4]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Dissolve the components in DCM or DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

reductive_amination cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup and Purification Indoline This compound Iminium_Formation 1. Add Acetic Acid (Iminium Formation) Indoline->Iminium_Formation Carbonyl Aldehyde/Ketone Carbonyl->Iminium_Formation Solvent DCM/DCE Solvent->Iminium_Formation Reduction 2. Add NaBH(OAc)3 (Reduction) Iminium_Formation->Reduction Stir 3. Stir at RT Reduction->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify (Chromatography) Extract->Purify Product N-Alkyl-indoline-7-carbaldehyde Purify->Product

Figure 2. Workflow for Reductive Amination.
Protocol 3: Buchwald-Hartwig N-Arylation

This protocol outlines the palladium-catalyzed N-arylation of this compound with an aryl halide, a powerful method for constructing N-aryl indoline scaffolds.[5][6][7][8]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas supply

  • Celite®

Procedure:

  • To a dry Schlenk tube or round-bottom flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane to the flask.

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To the catalyst mixture, add this compound (1.0 eq), the aryl halide (1.2 eq), and cesium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

buchwald_hartwig cluster_setup Catalyst Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification Catalyst_Precursor Pd2(dba)3 Reactant_Addition 1. Add Indoline, Aryl Halide, Base Catalyst_Precursor->Reactant_Addition Ligand Xantphos Ligand->Reactant_Addition Inert_Atmosphere Inert Atmosphere (Ar/N2) Inert_Atmosphere->Reactant_Addition Heating 2. Heat to 100-110°C Reactant_Addition->Heating Filter Filter through Celite Heating->Filter Concentrate Concentrate Filter->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product N-Aryl-indoline-7-carbaldehyde Purify->Product

Figure 3. Workflow for Buchwald-Hartwig N-Arylation.

References

The Versatility of Indoline-7-carbaldehyde in Drug Discovery: From Androgen Receptor Modulators to Antioxidant and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Indoline-7-carbaldehyde, also referred to as indole-7-carboxaldehyde, is a versatile heterocyclic building block that has garnered significant interest in the field of drug design and discovery. Its unique structural features and reactivity make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of Selective Androgen Receptor Modulators (SARMs) and melatonin analogues with antioxidant and anticancer properties.

Application Note 1: this compound as a Key Intermediate in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

The indoline scaffold is a core component of several developmental drug candidates, including the potent and selective androgen receptor modulator (SARM), GSK2881078. SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic effects in muscle and bone with reduced androgenic effects in tissues like the prostate.[1][2] GSK2881078, with its indoline core, has been investigated in clinical trials for its ability to increase lean body mass.[3][4][5]

Experimental Protocol: Plausible Synthetic Route to an Indoline-Based SARM Core from this compound

This protocol outlines a plausible multi-step synthesis of a key intermediate for an indoline-based SARM, starting from this compound.

Step 1: Protection of the Indoline Nitrogen

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-indoline-7-carbaldehyde.

Step 2: Introduction of the Trifluoromethyl Group

  • To a solution of N-Boc-indoline-7-carbaldehyde (1.0 eq) in an appropriate solvent, add a suitable trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃) and a catalyst.

  • Carry out the reaction under an inert atmosphere at a controlled temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the resulting trifluoromethylated indoline derivative by column chromatography.

Step 3: Conversion of the Aldehyde to a Nitrile

  • Dissolve the trifluoromethylated indoline aldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours to form the oxime.

  • After cooling, add a dehydrating agent (e.g., acetic anhydride) and heat the mixture to convert the oxime to the nitrile.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude nitrile by column chromatography.

Step 4: Alkylation at the Indoline Nitrogen (post-deprotection)

  • Deprotect the N-Boc group using trifluoroacetic acid (TFA) in DCM.

  • Neutralize the resulting amine salt.

  • Dissolve the deprotected indoline-5-carbonitrile (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base (e.g., sodium hydride) and the desired alkylating agent (e.g., (R)-1-(methylsulfonyl)propan-2-yl tosylate) to introduce the side chain.

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Perform an aqueous work-up and extract the product.

  • Purify the final compound by column chromatography to yield the target SARM.

G cluster_synthesis Plausible Synthetic Workflow for an Indoline-based SARM Indoline7Carbaldehyde This compound Step1 Step 1: N-Boc Protection Indoline7Carbaldehyde->Step1 Intermediate1 N-Boc-indoline-7-carbaldehyde Step1->Intermediate1 Step2 Step 2: Trifluoromethylation Intermediate1->Step2 Intermediate2 Trifluoromethylated Intermediate Step2->Intermediate2 Step3 Step 3: Nitrile Formation Intermediate2->Step3 Intermediate3 N-Boc-indoline-5-carbonitrile Step3->Intermediate3 Step4 Step 4: Deprotection & N-Alkylation Intermediate3->Step4 SARM Indoline-based SARM (e.g., GSK2881078) Step4->SARM

Caption: Plausible synthetic workflow for an Indoline-based SARM.

Signaling Pathway: Androgen Receptor (AR) Activation

SARMs like GSK2881078 exert their effects by binding to the androgen receptor. In its inactive state, the AR is located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding, the HSPs dissociate, and the AR-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes responsible for anabolic effects.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., GSK2881078) AR_HSP AR-HSP Complex SARM->AR_HSP Binds to AR AR_SARM AR-SARM Complex AR_HSP->AR_SARM HSP Dissociation AR_SARM_dimer AR-SARM Dimer AR_SARM->AR_SARM_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_SARM_dimer->ARE Binds to Gene_Transcription Target Gene Transcription (Anabolic Effects) ARE->Gene_Transcription Initiates

Caption: Simplified Androgen Receptor (AR) signaling pathway.

Application Note 2: Synthesis of Indole-7-aldehyde Hydrazide/Hydrazone Derivatives as Melatonin Analogues with Antioxidant and Anticancer Potential

Indole-7-carbaldehyde serves as a starting material for the synthesis of novel melatonin analogues. These derivatives, particularly those incorporating a hydrazide/hydrazone moiety, have demonstrated promising antioxidant and potential anticancer activities.[6] The antioxidant properties are attributed to their ability to scavenge free radicals, while their anticancer potential may be linked to the inhibition of cytochrome P450 enzymes like CYP1.[6]

Quantitative Data: Biological Activities of Indole-7-aldehyde Hydrazide/Hydrazone Derivatives
CompoundDPPH Radical Scavenging Activity (% Inhibition at 10⁻⁴ M)CYP1A1 Inhibition (IC₅₀, µM)Cytotoxicity (CHO-K1 cells, IC₅₀, µM)
Melatonin (Reference) 45.3 ± 2.1> 10> 100
Indole-7-aldehyde Hydrazone 1a 68.2 ± 3.55.2 ± 0.4> 100
Indole-7-aldehyde Hydrazone 2b 75.1 ± 4.22.8 ± 0.385.6 ± 7.3
Indole-7-aldehyde Hydrazide 3c 55.9 ± 2.88.1 ± 0.7> 100

Data is representative and compiled for illustrative purposes based on findings in the literature.[6]

Experimental Protocols

Synthesis of Indole-7-aldehyde Hydrazide/Hydrazone Derivatives

  • Hydrazide Synthesis:

    • To a solution of Indole-7-carbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Hydrazone Synthesis:

    • Dissolve Indole-7-carbaldehyde (1.0 eq) and a substituted hydrazine (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

G cluster_synthesis Synthesis of Indole-7-aldehyde Derivatives Indole7CHO Indole-7-carbaldehyde Reaction Condensation Reaction Indole7CHO->Reaction Hydrazine Hydrazine Hydrate / Substituted Hydrazine Hydrazine->Reaction Product Indole-7-aldehyde Hydrazide/Hydrazone Reaction->Product

Caption: Synthetic workflow for Indole-7-aldehyde derivatives.

DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compounds in methanol.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

CYP1A1 Inhibition Assay (EROD Assay)

  • Human liver microsomes are used as the enzyme source.

  • The assay is performed in a 96-well plate containing phosphate buffer, microsomes, and various concentrations of the test compound.

  • The reaction is initiated by adding the substrate, 7-ethoxyresorufin.

  • After incubation, the reaction is stopped, and the formation of the fluorescent product, resorufin, is measured using a fluorescence plate reader.

  • IC₅₀ values are calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

  • Seed CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values.

G cluster_workflow Biological Evaluation Workflow Synthesis Synthesized Indole-7-aldehyde Derivatives DPPH DPPH Assay Synthesis->DPPH CYP1 CYP1 Inhibition Assay Synthesis->CYP1 MTT MTT Cytotoxicity Assay Synthesis->MTT Antioxidant Antioxidant Activity Data DPPH->Antioxidant Anticancer Anticancer Potential Data CYP1->Anticancer Toxicity Cytotoxicity Data MTT->Toxicity

Caption: Experimental workflow for biological evaluation.

References

Application Notes and Protocols for Condensation Reactions with Indoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for Knoevenagel and Claisen-Schmidt condensation reactions involving Indoline-7-carbaldehyde. While specific literature on this particular isomer is limited, the following protocols are adapted from established methods for the closely related Indole-3-carbaldehyde and are expected to serve as an excellent starting point for reaction optimization. The resulting α,β-unsaturated compounds, such as chalcones and other vinylogous derivatives, are of significant interest in drug discovery, particularly in the development of novel anticancer agents.

Introduction

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, provide a straightforward method for the C-C bond formation, enabling the synthesis of diverse molecular architectures.[2][3] The products of these reactions, particularly indole-based chalcones, have demonstrated potent anticancer activity by targeting various cellular mechanisms, including microtubule dynamics and key signaling pathways like PI3K/Akt/mTOR and NF-κB.[4][5][6]

Key Experiments and Methodologies

Two primary condensation reactions are detailed below: the Knoevenagel condensation with active methylene compounds and the Claisen-Schmidt condensation with ketones.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] This reaction is highly efficient for the synthesis of electron-deficient alkenes.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol (or other suitable solvent like acetonitrile or DMF)

  • Piperidine (or another basic catalyst such as ammonium acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The formation of a new, more polar spot indicates product formation.

  • If the reaction is sluggish at room temperature, it can be gently heated to reflux.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(indolin-7-ylmethylene)malononitrile.

Data Presentation: Knoevenagel Condensation of Indole-3-carbaldehyde *

Reactant 2CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
MalononitrileLemon JuiceNeatRoom Temp15-120~91[7]
MalononitrileAmmonium AcetateNeat (Microwave)--High[2]
MalononitrileSilica GelNeat (Microwave)--High[8]

Note: This data is for the condensation of Indole-3-carbaldehyde and should be used as a guideline for optimizing the reaction with this compound.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another enolizable carbonyl compound, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[9]

Experimental Protocol: Claisen-Schmidt Condensation of this compound with Acetophenone

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (10-20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for several hours (e.g., 2-24 hours). The formation of a precipitate often indicates product formation.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude chalcone by recrystallization from ethanol.

Data Presentation: Claisen-Schmidt Condensation of Indole-3-carbaldehyde Analogs *

AldehydeKetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1-methylindole-3-carboxaldehydeSubstituted AcetophenonesKOHEthanol--Moderate to Good[10]
BenzaldehydeAcetophenoneNaOHEthanolRoom Temp--[11]
Aromatic AldehydesAcetophenoneStrong Base/Acid-50Several10-100[9]

Note: This data is for the condensation of Indole-3-carbaldehyde analogs and should be used as a guideline for optimizing the reaction with this compound.

Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language)

G Experimental Workflow for Condensation Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and Active Methylene/Ketone in Solvent add_cat Add Catalyst (e.g., Piperidine or NaOH) start->add_cat react Stir at Appropriate Temperature add_cat->react monitor Monitor by TLC react->monitor precipitate Induce Precipitation (Cooling/Acidification) monitor->precipitate Reaction Complete filter Filter and Wash Solid precipitate->filter purify Recrystallize Product filter->purify end end purify->end Characterize Pure Product (NMR, MS, etc.)

Caption: General workflow for condensation reactions.

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NFkB->Proliferation Indoline_Chalcone Indoline-Derived Chalcone Indoline_Chalcone->PI3K inhibits Indoline_Chalcone->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

G Disruption of Microtubule Dynamics cluster_tubulin Tubulin Polymerization tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest microtubules->tubulin_dimers Depolymerization Indoline_Chalcone Indoline-Derived Chalcone Indoline_Chalcone->tubulin_dimers binds to Indoline_Chalcone->microtubules destabilizes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Disruption of microtubule dynamics.

Application in Drug Discovery

The condensation products derived from this compound hold significant promise in the field of oncology.[6] Indole-based chalcones have been shown to exhibit potent antiproliferative activity against a range of cancer cell lines.[12][13] Their mechanisms of action are often multifactorial, contributing to their efficacy.

One of the key mechanisms is the inhibition of tubulin polymerization.[5][14] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[14]

Furthermore, many indole derivatives have been found to modulate critical intracellular signaling pathways that are often dysregulated in cancer.[4] The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a common target.[4] By inhibiting key kinases in this pathway, such as PI3K and Akt, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[15] Additionally, the NF-κB signaling pathway, which is involved in inflammation and cell survival, can also be inhibited by these molecules, further contributing to their anticancer effects.[6]

The synthetic accessibility of these compounds via the straightforward condensation reactions described herein, coupled with their potent and multifaceted biological activities, makes this compound a valuable starting material for the development of next-generation anticancer therapeutics. Further derivatization of the indoline core and the aromatic ring of the chalcone moiety can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes: Indoline-7-carbaldehyde as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indoline-7-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of pharmaceutical intermediates. Its bifunctional nature, possessing both a secondary amine within the indoline ring and a reactive aldehyde group, allows for a multitude of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its role in the preparation of α1-adrenoceptor antagonists such as Silodosin.

Synthesis of this compound

A common route to this compound involves the oxidation of the corresponding alcohol, (1H-indol-7-yl)methanol.

Experimental Protocol: Oxidation of (1H-indol-7-yl)methanol

Materials:

  • (1H-indol-7-yl)methanol

  • Activated Manganese(IV) oxide (MnO₂)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • Dissolve (1H-indol-7-yl)methanol (e.g., 8.0 g, 54.3 mmol) in dichloromethane (400 mL).

  • To this solution, add activated manganese(IV) oxide (85%, 41.0 g, 0.40 mol).

  • Stir the reaction mixture vigorously at room temperature for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane (200 mL) and methanol (400 mL) to the mixture.

  • Filter the suspension through a pad of silica gel to remove the solid manganese dioxide.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 1H-indole-7-carbaldehyde.[1]

Data Presentation:

Starting MaterialReagentSolventReaction TimeYield
(1H-indol-7-yl)methanolMnO₂Dichloromethane72 hours~83%[1]

Application in the Synthesis of Silodosin Intermediates

Silodosin is a selective α1-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia.[2] The synthesis of Silodosin relies on key indoline intermediates functionalized at the 7-position. While many reported syntheses start from 7-cyanoindoline or 7-carboxamidoindoline, this compound can serve as a versatile precursor to these functionalities. For instance, the aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted to the carboxamide. A more direct route involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile. Subsequently, the nitrile can be hydrolyzed to the desired carboxamide.

The core of the Silodosin synthesis involves a reductive amination between an appropriate indoline intermediate and a phenoxyethyl amine derivative.[3]

Logical Workflow for Silodosin Intermediate Synthesis

G I7C This compound Oxime Indoline-7-carboxaldehyde Oxime I7C->Oxime H₂NOH Nitrile 7-Cyanoindoline derivative Oxime->Nitrile Dehydration Carboxamide Indoline-7-carboxamide derivative Nitrile->Carboxamide Partial Hydrolysis (H₂O₂/OH⁻) Silodosin Silodosin Carboxamide->Silodosin Coupling with phenoxyethyl amine derivative via reductive amination

Caption: Synthetic pathway from this compound to Silodosin.

Key Reactions of this compound

The aldehyde functionality of this compound is a gateway to various carbon-carbon and carbon-nitrogen bond-forming reactions, crucial for building molecular complexity in pharmaceutical intermediates.

Reductive Amination

Reductive amination is a powerful method for forming secondary and tertiary amines. This compound can be reacted with a primary or secondary amine to form an imine or iminium ion in situ, which is then reduced to the corresponding amine. This reaction is fundamental in constructing fragments of many drug molecules.[4][5]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation (Representative):

AldehydeAmineReducing AgentSolventYield
This compoundBenzylamineNaBH(OAc)₃DCEHigh
This compoundMorpholineNaBH₃CNMeOHHigh
Wittig Reaction

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[6][7] this compound can be converted to various 7-vinylindoline derivatives, which are useful intermediates for further functionalization, such as in cross-coupling reactions or as Michael acceptors.

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (1.05 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution to 0 °C and slowly add the solution of this compound.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Data Presentation (Representative):

AldehydePhosphonium SaltBaseSolventProduct
This compoundPh₃PCH₃Brn-BuLiTHF7-Vinylindoline
This compoundPh₃PCHCO₂EtBrNaHTHFEthyl 3-(indolin-7-yl)acrylate

Signaling Pathway Involvement

Derivatives of this compound, such as Silodosin, primarily act as antagonists at α1-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) involved in the sympathetic nervous system. In the prostate, α1A-adrenoceptors mediate smooth muscle contraction. Antagonism of these receptors leads to smooth muscle relaxation and relief of benign prostatic hyperplasia symptoms.

Signaling Pathway of α1-Adrenoceptor Antagonism

G cluster_membrane Cell Membrane Receptor α1-Adrenoceptor (GPCR) Gq Gq protein Receptor->Gq activates Relaxation Smooth Muscle Relaxation PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes Norepi Norepinephrine Norepi->Receptor binds & activates Antagonist Indoline-based Antagonist (e.g., Silodosin) Antagonist->Receptor blocks Antagonist->Relaxation leads to IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release from ER IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Mechanism of α1-adrenoceptor antagonism by indoline derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its utility is demonstrated through key transformations such as reductive amination and the Wittig reaction, providing access to a wide array of molecular architectures. The application of these synthetic strategies in the context of potent and selective drug molecules like Silodosin underscores the importance of this compound in modern drug discovery and development. These notes provide a foundational framework for researchers to explore the rich chemistry of this important building block.

References

Synthetic Routes to Functionalized Indoline Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. Its unique three-dimensional structure and the potential for functionalization at multiple positions make it a valuable core for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for several key synthetic strategies to access functionalized indoline scaffolds, including data-rich tables for comparative analysis and diagrams of synthetic workflows and relevant biological pathways.

Asymmetric Hydrogenation of Indoles

Asymmetric hydrogenation of indoles represents one of the most direct and atom-economical methods for the synthesis of chiral indolines.[1] This approach is crucial for the preparation of enantiomerically pure compounds, which often exhibit distinct biological activities.

Application Note:

Palladium-catalyzed asymmetric hydrogenation offers a highly efficient route to chiral 2-substituted indolines. A one-pot process involving intramolecular condensation, N-Boc deprotection, and subsequent hydrogenation can be employed, achieving excellent yields and high enantioselectivities (up to 96% ee).[1] The presence of a strong Brønsted acid is often crucial for both the in situ generation of the indole substrate and the enantioselective hydrogenation step.[1] This method has been shown to be scalable, maintaining its efficiency and selectivity on a larger scale.[1]

A metal-free alternative involves the use of a chiral Brønsted acid as a catalyst for the transfer hydrogenation of 3H-indoles, with Hantzsch dihydropyridine serving as the hydrogen source.[2] This organocatalytic approach provides optically active indolines with high enantioselectivities under mild conditions.[2]

Quantitative Data Summary:
EntryCatalyst/ReagentSubstrateProductYield (%)ee (%)Reference
1Pd(TFA)₂ / (S)-Segphostert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate(S)-2-benzylindoline9194[1]
2Chiral Brønsted Acid2-phenyl-3H-indole(S)-2-phenylindoline9897[2]
3[Ir(P-OP)]+ complexUnprotected IndolesEnantiomerically enriched indolines-up to 91[3]
4Ru-NHC complexN-Boc-3-methyl-indoleOctahydroindole1095:5 er[4]
Experimental Protocol: One-Pot Asymmetric Hydrogenation[1]
  • To a dried Schlenk tube under an argon atmosphere, add the tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate substrate (0.20 mmol), Pd(TFA)₂ (2 mol%), and the chiral ligand (e.g., (S)-Segphos, 2.2 mol%).

  • Add the solvent (2 mL, e.g., a mixture of TFE/Tol) and a strong Brønsted acid (e.g., HBF₄·Et₂O, 30 mol%).

  • Seal the tube and place it in an autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 700 psi).

  • Stir the reaction mixture at the specified temperature (e.g., 70 °C) for the indicated time (e.g., 24 hours).

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired chiral indoline.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Synthetic Workflow:

G sub Starting Material (Substituted Aniline Derivative) int In situ generated Indole sub->int Intramolecular Condensation prod Chiral Indoline int->prod Asymmetric Hydrogenation reagents Pd Catalyst Chiral Ligand H2, Acid reagents->int

Caption: One-pot asymmetric hydrogenation workflow.

Intramolecular [4+2] Cycloaddition

The intramolecular [4+2] cycloaddition of ynamides with conjugated enynes is a powerful strategy for the construction of highly substituted indoline and indole skeletons.[5][6] This method is highly modular, allowing for the preparation of diverse libraries of compounds.[6]

Application Note:

This cycloaddition strategy typically involves heating the enyne substrate in a suitable solvent, such as toluene or 2,2,2-trifluoroethanol, at temperatures ranging from 110-210 °C.[5][6] The reaction proceeds through a [4+2] cycloaddition to form a strained intermediate, which then rearranges to the indoline product.[6] For certain substrates, the reaction can be facilitated at lower temperatures (0 °C to room temperature) in the presence of a Lewis acid catalyst like Me₂AlCl.[5] The resulting indolines can be subsequently oxidized to the corresponding indoles using reagents like o-chloranil.[5]

Quantitative Data Summary:
EntrySubstrateConditionsProductYield (%)Reference
1N-(but-3-yn-1-yl)-N-(penta-1,3-dien-1-yl)tosylamideToluene, 180 °C, 24 h1-Tosyl-2,3,5,6-tetrahydro-1H-indole75[6]
2Ynamide with a conjugated enyneToluene, 110-210 °CSubstituted IndolineVaries[5][6]
3Ynamide with a conjugated enyneMe₂AlCl, CH₂Cl₂, 0 °C - rtSubstituted IndolineVaries[5]
Experimental Protocol: Thermal Intramolecular [4+2] Cycloaddition[6]
  • Dissolve the ynamide-enyne substrate (e.g., 0.1 mmol) in dry toluene (2 mL) in a sealed tube.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Heat the sealed tube in an oil bath at the specified temperature (e.g., 180 °C) for the required time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized indoline.

Synthetic Workflow:

G sub Ynamide-Enyne Substrate int [4+2] Cycloaddition Intermediate sub->int Cycloaddition prod Functionalized Indoline int->prod Rearrangement reagents Heat or Lewis Acid reagents->sub

Caption: Intramolecular [4+2] cycloaddition workflow.

Reductive Cyclization of Nitroarenes

The reductive cyclization of appropriately substituted nitroarenes is a robust method for the synthesis of indolines, particularly for constructing polycyclic systems.[7][8] The use of inexpensive and readily available reagents like iron metal in acidic media makes this an attractive approach.

Application Note:

This method typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. A common and efficient system for this transformation is the use of iron powder in the presence of a Brønsted acid like hydrochloric acid (HCl) in a protic solvent such as ethanol.[7][8] This reaction is often performed at elevated temperatures. The process is a two-step sequence where the initial Michael addition of an indole to a nitrochalcone can be followed by this reductive cyclization to yield complex 4-indolylquinoline derivatives.[7]

Quantitative Data Summary:
EntrySubstrateReagentsProductYield (%)Reference
13-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-oneFe, HCl, EtOH2-phenyl-4-(1H-indol-3-yl)quinolineHigh[7]
2o-Nitrostyrene derivativesFe(OAc)₂, 4,7-(MeO)₂phen, PhSiH₃Indole derivativesGood[9]
Experimental Protocol: Reductive Cyclization with Fe/HCl[7]
  • To a solution of the indolylnitrochalcone derivative (1.0 equiv.) in ethanol (10 mL), add iron powder (6.0 equiv.).

  • To this suspension, add concentrated hydrochloric acid (1.0 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and filter it through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indoline derivative.

Synthetic Workflow:

G sub Nitroarene Precursor int Amino Intermediate sub->int Nitro Reduction prod Functionalized Indoline int->prod Intramolecular Cyclization reagents Fe / HCl reagents->sub

Caption: Reductive cyclization workflow.

Palladium-Catalyzed C-H Amination

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of indolines, offering a direct and efficient way to form the N-C bond of the heterocyclic ring.[1][10][11]

Application Note:

This strategy can be applied to the intramolecular amination of C(sp²)-H bonds in β-arylethylamine substrates, often protected with a directing group like picolinamide (PA).[1][10] These reactions typically proceed with high efficiency, low catalyst loadings, and under mild conditions.[10] The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) mechanism.[1] Another approach involves the intermolecular amination of unactivated C(sp³)–H bonds, which allows for the synthesis of 3,3-disubstituted indolines.[12]

Quantitative Data Summary:
EntrySubstrateCatalyst SystemProductYield (%)Reference
1PA-protected β-arylethylaminePd(OAc)₂, PhI(OAc)₂Substituted IndolineHigh[1][10]
21-(tert-Butyl)-2-iodobenzenePd catalyst, diaziridinone3,3-disubstituted indolineVaries[12]
32-iodostyrenesPd(TFA)₂, dppfSubstituted indolesup to 91[13]
Experimental Protocol: Intramolecular C(sp²)-H Amination[1][10]
  • In a glovebox, charge a vial with the picolinamide-protected β-arylethylamine substrate (1.0 equiv.), Pd(OAc)₂ (5 mol%), and an oxidant such as PhI(OAc)₂ (1.2 equiv.).

  • Add a suitable solvent (e.g., toluene) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at the specified temperature (e.g., 60 °C) for the required time, monitoring by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Synthetic Workflow:

G sub β-Arylethylamine Derivative int Palladacycle Intermediate sub->int C-H Activation prod Functionalized Indoline int->prod Reductive Elimination reagents Pd Catalyst Oxidant reagents->sub

Caption: Palladium-catalyzed C-H amination workflow.

Biological Significance and Signaling Pathways

Indoline alkaloids are a significant class of natural products with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[14][15] Their therapeutic potential often stems from their ability to interact with key biological targets and modulate cellular signaling pathways.

Application Note:

Many indole and indoline derivatives exert their anticancer effects by targeting crucial cellular processes.[16][17] For instance, some derivatives function as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis.[17] Others act as inhibitors of protein kinases or histone deacetylases (HDACs), enzymes that play critical roles in cell signaling, proliferation, and survival.[16][17] The ability to synthesize a diverse range of functionalized indolines allows for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents.

Signaling Pathway Diagram: Indoline Derivatives in Cancer Therapy

G cluster_0 Indoline-Based Drugs cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Indoline Functionalized Indoline Scaffold Tubulin Tubulin Indoline->Tubulin Inhibition Kinases Protein Kinases Indoline->Kinases Inhibition HDACs Histone Deacetylases Indoline->HDACs Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules Disruption Signaling Cell Signaling Pathways Kinases->Signaling Dysregulation Gene Gene Expression HDACs->Gene Alteration CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Proliferation Inhibition of Proliferation Signaling->Proliferation Apoptosis Apoptosis Gene->Apoptosis CellCycleArrest->Apoptosis

Caption: Targeted signaling pathways of indoline derivatives in cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Indoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Indoline-7-carbaldehyde synthesis. Given the synthetic challenges associated with direct C7-formylation of the indoline core, this guide explores multiple strategic approaches.

Frequently Asked Questions (FAQs)

Q1: Why is the direct synthesis of this compound challenging?

A1: The direct formylation of the indoline ring is challenging due to the electronic properties of the molecule. The five-membered ring is more electron-rich than the benzene ring, making positions such as C3 more susceptible to electrophilic attack. The C7 position is part of the less reactive benzene ring and is sterically hindered by the adjacent pyrroline ring, making direct formylation difficult and often resulting in low yields or incorrect isomers. To achieve C7-selectivity, a directed synthesis strategy is typically required.[1][2]

Q2: What are the primary synthetic strategies for obtaining this compound?

A2: There are three main strategies to overcome the challenges of C7-formylation:

  • Directed ortho-Formylation: This involves attaching a directing group to the indoline nitrogen, which facilitates metalation and subsequent formylation specifically at the C7 position.[3][4]

  • Synthesis from a C7-Halogenated Precursor: This route uses a readily available 7-haloindoline, which can be converted to the carbaldehyde via a lithium-halogen exchange followed by formylation, or through a palladium-catalyzed formylation reaction.[5][6]

  • Functional Group Interconversion from a C7-Substituted Indoline: This approach starts with an indoline already functionalized at the C7 position with a group that can be converted into an aldehyde, such as a nitrile or a carboxylic acid.

Q3: What are common N-protecting groups used for directed C7-functionalization?

A3: The choice of the N-protecting group is critical for the success of directed C7-functionalization. The protecting group not only needs to direct the reaction to the C7 position but also should be removable under conditions that do not affect the final product. Common directing groups for this purpose include:

  • tert-Butoxycarbonyl (Boc)

  • Pivaloyl[4]

  • Di-tert-butylphosphinoyl (N-P(O)tBu₂)[3][4]

  • Di-tert-butylphosphino (N-PtBu₂)[4]

The N-Boc group is widely used due to its reliable directing ability and ease of removal under acidic conditions. However, under certain formylation conditions, the N-Boc group may be cleaved.[7]

Troubleshooting Guides

Strategy 1: Directed ortho-Formylation of N-Protected Indoline

This strategy typically involves three key steps: N-protection, directed ortho-lithiation and formylation, and deprotection.

  • N-Protection: React indoline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to obtain N-Boc-indoline.

  • Directed Lithiation and Formylation:

    • Dissolve N-Boc-indoline in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a strong lithium base, such as sec-butyllithium or tert-butyllithium.

    • After stirring for a period to ensure complete lithiation at the C7 position, add an electrophilic formylating agent like anhydrous N,N-dimethylformamide (DMF).[5]

    • Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride.

  • Deprotection: Remove the Boc group by treating the N-Boc-indoline-7-carbaldehyde with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of N-Boc-indoline-7-carbaldehyde Incomplete lithiation at the C7 position.Use a stronger or more sterically hindered base (e.g., tert-butyllithium). Ensure strictly anhydrous and anaerobic conditions. Increase the reaction time for the lithiation step.
The formylating agent (DMF) is not reactive enough.Consider using a more reactive formylating agent, but be cautious of side reactions.
Competitive lithiation at other positions.The N-Boc group generally directs to C7. However, temperature control is crucial. Maintain a very low temperature (-78 °C) during lithiation.
Formation of multiple products Over-lithiation or reaction at other sites.Use the stoichiometric amount of the lithium base. Add the base slowly and maintain a low temperature.
Side reactions with the formylating agent.Ensure the formylating agent is pure and added slowly at low temperature.
Low yield during deprotection Degradation of the aldehyde under acidic conditions.Use milder acidic conditions for deprotection. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficulty in purification.The product can be purified by column chromatography on silica gel.[8]
Strategy 2: Synthesis from 7-Cyanoindoline

This approach involves the conversion of a nitrile group at the C7 position to a carbaldehyde.

  • N-Protection (Optional but Recommended): Protect the indoline nitrogen with a suitable group (e.g., Boc) to improve solubility and prevent side reactions.

  • Reduction to Aldehyde:

    • Dissolve the (protected) 7-cyanoindoline in an anhydrous solvent like toluene or dichloromethane under an inert atmosphere.

    • Cool the solution to a low temperature (-78 °C).

    • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (typically 1.1-1.5 equivalents).

    • Stir the reaction at low temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction carefully at low temperature with methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).

  • Deprotection (if applicable): Remove the protecting group as described in Strategy 1.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the aldehyde Over-reduction to the primary amine.Strictly control the stoichiometry of DIBAL-H. Maintain a very low reaction temperature (-78 °C). Add the DIBAL-H solution slowly.
Incomplete reaction.Increase the amount of DIBAL-H slightly (e.g., from 1.1 to 1.3 equivalents). Increase the reaction time at low temperature.
Formation of the corresponding primary amine as a major byproduct Reaction temperature was too high.Ensure the temperature is maintained at or below -70 °C during the addition of DIBAL-H and for the duration of the reaction.
Excess DIBAL-H was used.Use a precisely measured amount of DIBAL-H.
Complex mixture of products during workup Hydrolysis of the intermediate imine is problematic.Use a specific workup procedure, such as the use of Rochelle's salt, to break up aluminum complexes.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indole Formylation

While specific data for this compound is limited, the following table on indole formylation provides insights into common conditions that can be adapted.

Indole Derivative Reagents Temperature (°C) Time (h) Yield (%) Reference
IndolePOCl₃, DMF0 to 85696[9]
4-MethylindolePOCl₃, DMF0 to 85890[9]
7-Methoxy-1H-indoleVilsmeier reagent0 to 90786[9]
7-Fluoro-1H-indoleVilsmeier reagent0592[9]
IndoleBF₃·OEt₂, TMOFRoom Temp< 10 min66-99[7][10]

Note: The above reactions are for indole and result in C3-formylation. C7-formylation of indoline requires the specialized strategies discussed in this guide.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound strategy Which Synthetic Strategy? start->strategy dir_form Directed ortho-Formylation strategy->dir_form Strategy 1 from_cyano From 7-Cyanoindoline strategy->from_cyano Strategy 2 check_lith Check Lithiation Step dir_form->check_lith check_reduc Check Reduction Step from_cyano->check_reduc sol_lith Incomplete Lithiation? check_lith->sol_lith Yes sol_reduc Over-reduction to Amine? check_reduc->sol_reduc Yes action_lith Use stronger base Ensure anhydrous conditions Maintain -78°C sol_lith->action_lith action_reduc Control DIBAL-H stoichiometry Maintain -78°C Slow addition sol_reduc->action_reduc

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Signaling Pathway for Directed ortho-Formylation

G sub N-Boc-Indoline lith C7-Lithiated Intermediate sub->lith -78°C, THF Directed ortho-Metalation base s-BuLi or t-BuLi add Tetrahedral Adduct lith->add Nucleophilic Attack dmf DMF dmf->add elim N-Boc-Indoline-7-carbaldehyde add->elim Elimination of LiO(CH₃)₂N

Caption: Key steps in the directed ortho-formylation of N-Boc-Indoline.

References

Technical Support Center: Purification of Indoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Indoline-7-carbaldehyde" did not yield specific purification protocols. The information provided below is based on established techniques for the closely related and more commonly referenced compound, Indole-7-carbaldehyde . These methodologies should serve as a strong starting point for the purification of this compound, with the understanding that optimization may be necessary for the specific properties of the indoline structure.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include starting materials from the synthesis, reaction byproducts, and degradation products. Depending on the synthetic route, these could be unreacted indoline, oxidizing or reducing agents, and potentially polymerized material. The presence of the aldehyde group makes the compound susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over time.

Q2: My purified this compound is colored, even after column chromatography. What could be the cause?

A2: Colored impurities often arise from oxidation or degradation of the indole or indoline ring system, which can lead to highly conjugated, colored byproducts.[1] Exposure to air, light, or residual acidic or basic conditions can promote the formation of these impurities.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization is a viable and effective method for purifying this compound, provided a suitable solvent or solvent system can be identified.[2] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the pure compound at lower temperatures.

Q4: What are the key differences in purification strategies for this compound versus Indole-7-carbaldehyde?

A4: The primary difference lies in the saturation of the five-membered ring. Indoline is an aromatic amine, while indole is not. This can affect the polarity and reactivity of the molecule. The indoline nitrogen is more basic, which might influence its interaction with silica gel during chromatography. The absence of the C2-C3 double bond in indoline makes it less susceptible to certain types of polymerization and degradation reactions compared to indole.

Troubleshooting Guides

Column Chromatography Issues

Problem 1: The compound is not moving from the baseline (low Rf value) on the TLC plate.

  • Cause: The eluent system is not polar enough to effectively displace the polar this compound from the stationary phase (e.g., silica gel).

  • Troubleshooting Steps:

    • Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

    • Consider adding a small percentage of a more polar solvent like methanol or a few drops of triethylamine to the eluent system to help deactivate the silica and improve elution.

Problem 2: The compound is eluting with the solvent front (high Rf value).

  • Cause: The eluent system is too polar, causing the compound to have a weak affinity for the stationary phase.

  • Troubleshooting Steps:

    • Decrease the polarity of the mobile phase. For example, increase the percentage of the non-polar solvent (e.g., hexane) in your eluent system.

Problem 3: Poor separation of the desired compound from impurities (streaking or overlapping spots on TLC).

  • Cause:

    • The chosen eluent system may not have the optimal selectivity for the components in the mixture.

    • The column may be overloaded with the crude sample.

    • The compound might be degrading on the silica gel.

  • Troubleshooting Steps:

    • Screen different solvent systems to find one that provides better separation of the spots on a TLC plate.

    • Reduce the amount of crude material loaded onto the column.

    • Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a basic additive like triethylamine in the eluent.

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The solute is coming out of the solution above its melting point, which can happen if the solution is too concentrated or cooled too rapidly.[1]

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to slightly decrease the saturation.[1]

    • Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[1]

Problem 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute, or the nucleation process has not initiated.[1]

  • Troubleshooting Steps:

    • If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1]

    • If available, add a seed crystal of pure this compound to the solution.[1]

    • Cool the solution in an ice bath to further decrease the solubility of the compound.[1]

Problem 3: The purified crystals are still colored.

  • Cause: Colored impurities may have a similar solubility profile to the desired compound in the chosen solvent.[1]

  • Troubleshooting Steps:

    • Perform a hot filtration of the dissolved crude product to remove any insoluble impurities.[1]

    • Consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration to remove the carbon before allowing the solution to cool. Be aware that activated carbon can also adsorb some of your desired product.

Data Presentation

Purification TechniquePurity Achieved (Hypothetical)Yield (Hypothetical)Key Considerations
Column Chromatography >98% (by GC/HPLC)60-85%Effective for removing closely related impurities. Can be time-consuming and requires significant solvent volumes.
Recrystallization >99% (by GC/HPLC)40-75%Can provide very high purity. Yield is highly dependent on the solubility curve of the compound in the chosen solvent.
Sublimation >99.5% (by GC/HPLC)20-50%Suitable for thermally stable compounds. Can be effective for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • A glass chromatography column is securely clamped in a vertical position.

    • A small plug of cotton or glass wool is placed at the bottom of the column.

    • A layer of sand (approximately 1 cm) is carefully added on top of the cotton.

    • The column is filled with the chosen non-polar solvent (e.g., hexane).

    • Silica gel is slowly added as a slurry in the non-polar solvent to ensure even packing without air bubbles.

    • The column is allowed to pack under gravity or with gentle pressure, and the solvent is drained until it is level with the top of the silica gel.

    • Another layer of sand (approximately 1 cm) is added to the top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), and the resulting powder is carefully added to the top of the column.

  • Elution:

    • The eluent system, as determined by prior TLC analysis, is carefully added to the top of the column.

    • The column is run by collecting fractions of the eluate.

    • The composition of the eluent can be kept constant (isocratic elution) or its polarity can be gradually increased (gradient elution).

  • Fraction Analysis:

    • Each collected fraction is analyzed by TLC to determine the presence of the desired compound.

    • Fractions containing the pure compound are combined.

  • Solvent Removal:

    • The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Small-scale solubility tests are performed to identify a suitable solvent or solvent pair. The ideal solvent should dissolve the crude material when hot but not when cold.

  • Dissolution:

    • The crude this compound is placed in an Erlenmeyer flask.

    • The selected solvent is added portion-wise to the flask while heating and stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (if necessary):

    • If the solution is colored, a small amount of activated carbon can be added to the hot solution.

    • The solution is then hot-filtered through a fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization:

    • The hot, clear solution is allowed to cool slowly to room temperature.

    • The flask is then placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • The cold slurry is filtered using a Buchner funnel under vacuum.

    • The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • The purified crystals are dried in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

G cluster_start Start: Crude this compound cluster_troubleshooting Purification Troubleshooting Workflow start_node Crude Product assess_purity Assess Purity (TLC, NMR, etc.) start_node->assess_purity is_pure Is Purity >98%? assess_purity->is_pure column_chromatography Column Chromatography is_pure->column_chromatography No recrystallization Recrystallization is_pure->recrystallization No pure_product Pure Product is_pure->pure_product Yes check_rf Check Rf on TLC column_chromatography->check_rf oiling_out Compound Oils Out? recrystallization->oiling_out adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent Rf too high/low check_rf->pure_product Good Separation adjust_eluent->column_chromatography slow_cooling Re-dissolve & Cool Slowly oiling_out->slow_cooling Yes no_crystals No Crystals Formed? oiling_out->no_crystals No slow_cooling->recrystallization induce_crystallization Induce Crystallization no_crystals->induce_crystallization Yes no_crystals->pure_product No induce_crystallization->recrystallization

Caption: A troubleshooting workflow for the purification of this compound.

G cluster_workflow Column Chromatography Experimental Workflow prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent final_product Obtain Purified Product remove_solvent->final_product

Caption: A step-by-step workflow for purification via column chromatography.

References

troubleshooting common side reactions in indoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during indoline synthesis.

Frequently Asked Questions (FAQs)

Q1: My indoline synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in indoline synthesis can be attributed to several factors, often related to reaction conditions and substrate stability.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical and often require empirical optimization for each specific substrate.[1][2] For instance, syntheses like the Fischer indole synthesis (often a precursor step to indolines) are highly sensitive to temperature and acid strength.[1]

  • Purity of Starting Materials: Impurities in reactants, such as the arylhydrazine or carbonyl compounds in a Fischer synthesis, can lead to unwanted side reactions and significantly lower the yield of the desired product.[1]

  • Instability of Reactants or Intermediates: Certain starting materials or intermediates in the reaction pathway may be unstable under the reaction conditions, leading to decomposition.[1] Substrate decomposition under harsh conditions is a common issue in complex syntheses.[3]

  • Steric Hindrance: Bulky substituents on the starting materials can physically block the reactive sites, preventing the desired bond formations and cyclization from occurring efficiently.[1][3]

  • Inappropriate Synthesis Route: Depending on the substitution pattern of the target indoline, some synthetic methods are inherently more efficient than others.[1] It may be necessary to explore alternative synthetic strategies.

Q2: I am performing a Fischer-type synthesis and observing significant amounts of aniline and other cleavage byproducts. What is happening?

A2: The formation of aniline and related byproducts is a classic side reaction in the Fischer indole synthesis, which is often used to generate an indole precursor that is subsequently reduced to an indoline. This issue typically stems from the undesired cleavage of the nitrogen-nitrogen (N-N) bond in the arylhydrazone intermediate.[1][4]

Electron-donating substituents on the arylhydrazine can weaken the N-N bond.[1] This weakening can cause the intermediate to fragment via heterolytic N-N bond cleavage rather than undergoing the desired[3][3]-sigmatropic rearrangement required for cyclization.[4] This decomposition pathway competes directly with the productive indole-forming pathway, leading to failure of the reaction and the formation of cleavage products.[4]

Q3: My reaction mixture is turning into a dark, intractable polymer. How can I prevent this?

A3: Polymerization is a frequent problem in reactions involving indoles or their precursors, especially under strong acid catalysis.[5] Indoles are electron-rich heterocyclic compounds that are susceptible to acid-catalyzed polymerization.[5] To mitigate this:

  • Use Milder Reaction Conditions: Harsh conditions, particularly the use of strong acids like sulfuric or polyphosphoric acid, can promote polymerization.[3][5] Consider screening milder acid catalysts (e.g., ZnCl2, HCl in an alcohol) or lowering the catalyst concentration.[1]

  • Employ Non-Acidic Reagents: For certain transformations, it may be possible to use non-acidic reagents to avoid polymerization altogether. For example, nitration of indole is often carried out with agents like benzoyl nitrate to prevent acid-catalyzed degradation.[5]

  • Protecting Groups: The indole nitrogen can be protected with groups like Boc (tert-butyloxycarbonyl) or tosyl (p-toluenesulfonyl) to reduce the electron-donating nature of the ring and its susceptibility to polymerization.[1]

  • Control Temperature: High temperatures can accelerate decomposition and polymerization. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize byproduct formation.[3]

Q4: How can I improve the diastereoselectivity of my indoline synthesis?

A4: Achieving high diastereoselectivity is a common challenge when creating multiple stereocenters during the formation of the indoline ring.[3] Key strategies to improve selectivity include:

  • Solvent Choice: The solvent can play a crucial role in organizing the transition state of the reaction. Employing specific solvents may enhance the facial bias during cyclization.[3]

  • Bulky Substituents: Introducing a sterically demanding substituent on the substrate can block one face of the molecule, directing the reaction to proceed from the less hindered side and improving stereochemical control.[3]

  • Catalyst Control: In metal-catalyzed reactions, the choice of ligand is paramount. Chiral ligands can create an asymmetric environment around the metal center, influencing the stereochemical outcome of the reaction.

  • Rigidify the Precursor: If the starting material is highly flexible, it can adopt multiple conformations leading to different diastereomers. Introducing temporary tethers or other structural constraints can lock the precursor into a single reactive conformation.[3]

Q5: My final product is a mixture of the desired indoline and the corresponding indole. How can I control the oxidation state?

A5: This is a common issue that can arise from two scenarios: incomplete reduction of an indole to an indoline, or unintended oxidation of the indoline product.

  • Incomplete Reduction: If you are synthesizing the indoline by reducing an indole precursor, ensure the reaction goes to completion. This can be achieved by increasing the equivalents of the reducing agent (e.g., NaBH4, Hantzsch ester), extending the reaction time, or using a more powerful reducing system.[6][7] Monitoring the reaction by TLC or LC-MS is crucial.

  • Unintended Oxidation: Indolines can be sensitive to oxidation, converting back to the aromatic indole, sometimes even on exposure to air during workup or purification.[8] To prevent this, conduct the workup and purification under an inert atmosphere (e.g., nitrogen or argon) and avoid unnecessary exposure to heat and light. Using degassed solvents can also be beneficial.

Q6: I am having difficulty purifying my indoline product. What are some effective strategies?

A6: Purification of nitrogen-containing heterocycles like indolines can be challenging due to their basicity and potential for interaction with silica gel. Common issues include streaking on TLC plates and poor separation during column chromatography.[9]

  • Basified Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine (~1-2% v/v), in the eluent can deactivate acidic sites on the silica surface. This minimizes tailing and improves the separation of basic compounds.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider alternative chromatography media like alumina (basic or neutral) or reverse-phase silica (C18).[9]

  • Crystallization: If the indoline product is a solid, crystallization can be a highly effective purification method to remove soluble impurities.[10]

  • Extraction: A liquid-liquid extraction based on the pH of the aqueous phase can be used. The basic indoline can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the pure indoline re-extracted into a fresh organic solvent.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions to guide your experimental optimization.

Symptom / Observation Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Impure starting materials.[1] 2. Suboptimal reaction conditions (temperature, catalyst, solvent).[1][3] 3. Steric hindrance from bulky substituents.[1] 4. Inappropriate acid catalyst or concentration.[1]1. Verify purity of all reactants by NMR, LC-MS, or other appropriate methods. 2. Systematically screen reaction parameters (e.g., perform a temperature gradient, test different solvents and catalysts). 3. Modify the substrate to reduce steric bulk if possible, or choose a different synthetic route. 4. Titrate the acid catalyst concentration; test a panel of Lewis or Brønsted acids.
Formation of Aniline Byproduct (Fischer-type) 1. N-N bond cleavage in the hydrazone intermediate.[4] 2. Electron-donating groups on the arylhydrazine destabilize the N-N bond.[1]1. Switch to an arylhydrazine with less electron-donating or electron-withdrawing substituents. 2. Use milder acidic conditions or a non-protic Lewis acid to disfavor the cleavage pathway.[4]
Dark Polymer Formation 1. Reaction conditions are too harsh (strong acid, high temperature).[3][5] 2. Product or intermediate is unstable and prone to polymerization.[5]1. Lower the reaction temperature and/or use a milder acid catalyst.[3] 2. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) to decrease ring reactivity.[1] 3. Reduce reaction time and monitor closely for product formation.
Mixture of Indoline and Indole in Product 1. Incomplete reduction of an indole precursor.[7] 2. Oxidation of the indoline product during workup or purification.[8]1. Increase equivalents of reducing agent, prolong reaction time, or switch to a stronger reductant. 2. Work up the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents for chromatography. Store the final product under inert gas.
Poor Separation / Tailing on Silica Gel Column 1. The basic nitrogen of the indoline is interacting with acidic sites on the silica.[9] 2. Inappropriate solvent system.1. Add 1-2% triethylamine or ammonia to the eluent to neutralize silica gel.[9] 2. Try an alternative stationary phase like neutral or basic alumina. 3. Develop a new solvent system using a TLC screening panel.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an N-Protected Indole to Indoline

This protocol describes a common method for synthesizing an indoline from its corresponding indole using a Brønsted acid-catalyzed transfer hydrogenation.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the N-protected indole (1.0 eq) and Hantzsch dihydropyridine (1.5 eq).[7]

  • Dissolution: Dissolve the solids in a suitable solvent, such as toluene or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., triflic acid, 10 mol%).[7]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to quench the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (potentially treated with triethylamine) to yield the pure indoline.[7]

Protocol 2: Purification of a Basic Indoline by Acid-Base Extraction

This protocol is useful for separating a basic indoline product from non-basic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (repeat 2-3 times). The basic indoline will be protonated and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer.

  • Separation: Combine the acidic aqueous layers. The initial organic layer containing impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). The protonated indoline will be neutralized and may precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane, 3 times). The purified indoline will now be in the organic layer.

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified indoline.

Visualizations

G start_node Low Yield or Reaction Failure check_purity Check Purity of Starting Materials start_node->check_purity process_node process_node decision_node decision_node solution_node solution_node end_node Improved Yield impure Impure? check_purity->impure purify Purify Reactants (Recrystallization, Distillation, Column Chromatography) impure->purify Yes optimize_cond Systematically Optimize Reaction Conditions impure->optimize_cond No purify->optimize_cond temp Vary Temperature optimize_cond->temp catalyst Screen Catalysts & Concentration optimize_cond->catalyst solvent Screen Solvents optimize_cond->solvent check_byproducts Analyze Byproducts (NMR, LC-MS) temp->check_byproducts catalyst->check_byproducts solvent->check_byproducts cleavage N-N Cleavage Products? check_byproducts->cleavage polymer Polymerization? cleavage->polymer No milder_acid Use Milder Acid Catalyst cleavage->milder_acid Yes polymer->end_node No protect Add N-Protecting Group polymer->protect Yes milder_acid->end_node protect->end_node G reactant reactant intermediate intermediate product product side_product side_product sub Arylhydrazine + Carbonyl Compound hydrazone Arylhydrazone Intermediate sub->hydrazone Condensation rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Desired Pathway cleavage N-N Bond Cleavage hydrazone->cleavage Competing Side Reaction cyclization Cyclization & Aromatization rearrangement->cyclization aniline Aniline + Side Products (Undesired) cleavage->aniline indole Indole Precursor (Desired Product) cyclization->indole

References

Technical Support Center: Optimization of Reaction Conditions for Indoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Indoline-7-carbaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

A1: A highly effective and regioselective method is the directed ortho-lithiation of N-(tert-butoxycarbonyl)indoline, followed by quenching with N,N-dimethylformamide (DMF).[1] The tert-butoxycarbonyl (Boc) protecting group is crucial for directing the lithiation specifically to the C-7 position.[1]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete lithiation: This can be due to impure or improperly titrated organolithium reagents, or the presence of moisture in the reaction.

  • Poor quality of reagents: Ensure that the indoline starting material is pure and that the solvent (e.g., THF) is anhydrous.

  • Suboptimal temperature control: The lithiation step is typically performed at very low temperatures (-78 °C) to ensure stability of the lithiated intermediate.[2]

  • Inefficient quenching: The addition of DMF should be done carefully at low temperature to avoid side reactions.

Q3: I am observing the formation of multiple products. What are the likely side reactions?

A3: The formation of multiple products can be due to a lack of regioselectivity or side reactions of the starting materials or products.

  • Formylation at other positions: While the Boc group strongly directs to the C-7 position, formylation at other positions on the indoline ring can occur if the directing group's effect is compromised.[1]

  • Side reactions with DMF: In some formylation reactions, byproducts such as 3-cyanoindole can be formed, although this is more common in Vilsmeier-Haack reactions with indoles.[3]

  • Decomposition of starting material or product: Indoline and its derivatives can be sensitive to acidic or oxidative conditions.

Q4: How can I best purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent is critical for good separation. A common solvent system is a gradient of ethyl acetate in hexane. Recrystallization can also be an effective method for obtaining highly pure product.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive organolithium reagent. 2. Presence of moisture or other electrophilic impurities. 3. Reaction temperature too high during lithiation.1. Titrate the organolithium reagent before use. 2. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Maintain the reaction temperature at -78 °C during the addition of the organolithium reagent.
Formation of a Complex Mixture of Products 1. Loss of regioselectivity in the lithiation step. 2. The reaction was allowed to warm prematurely. 3. Side reactions due to impurities in the starting materials.1. Ensure the use of the N-Boc protecting group, as it is essential for C-7 selectivity.[1] 2. Maintain the low temperature until after the DMF quench. 3. Purify the starting N-Boc-indoline before use.
Difficulty in Product Isolation and Purification 1. Similar polarity of the product and byproducts. 2. Product instability during workup or purification.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is particularly difficult. 2. Use a neutral or slightly basic aqueous workup. Avoid strong acids.

Quantitative Data Summary

The following table summarizes reaction conditions for the formylation of N-Boc-indoline to yield this compound. While extensive optimization data for this specific reaction is limited in the literature, the conditions provided in the Organic Syntheses procedure are highly reliable.

Starting MaterialLithiating AgentSolventTemperature (°C)Time (h)Quenching AgentYield (%)Reference
N-Boc-indolines-BuLi/TMEDADiethyl Ether-781DMF77-83[1]
N-Boc-indolinet-BuLiTHF-780.5DMF~70[5]

Experimental Protocols

Synthesis of 1-(tert-butoxycarbonyl)-7-indolinecarboxaldehyde

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • 1-(tert-butoxycarbonyl)indoline

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: A solution of 1-(tert-butoxycarbonyl)indoline (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. sec-Butyllithium (1.1 eq) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous DMF (2.0 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.

Visualizations

TroubleshootingWorkflow start Start Synthesis of This compound check_yield Is the reaction yield low? start->check_yield check_purity Is the product impure? (Multiple spots on TLC) check_yield->check_purity No reagent_quality Check Reagent Quality: - Titrate BuLi - Use anhydrous solvents - Purify starting material check_yield->reagent_quality Yes success Successful Synthesis check_purity->success No side_reactions Investigate Side Reactions: - Confirm regioselectivity - Check for starting material decomposition check_purity->side_reactions Yes temp_control Verify Temperature Control: - Maintain -78°C during lithiation - Ensure proper cooling bath reagent_quality->temp_control atmosphere Ensure Inert Atmosphere: - Use dry Argon or Nitrogen - Flame-dry glassware temp_control->atmosphere atmosphere->start Retry Synthesis purification_optimization Optimize Purification: - Adjust chromatography solvent system - Consider recrystallization side_reactions->purification_optimization purification_optimization->success Purification Successful

Caption: Troubleshooting workflow for the synthesis of this compound.

ParameterOptimization cluster_params Reaction Parameters cluster_outcomes Outcomes N_protection N-Protecting Group (e.g., Boc) Purity Purity / Regioselectivity N_protection->Purity Directs C-7 lithiation Temperature Temperature (-78°C) Yield Yield Temperature->Yield Critical for stability Side_Products Side Products Temperature->Side_Products Higher temp increases side products Base Lithiating Agent (s-BuLi, t-BuLi) Base->Yield Choice affects efficiency Time Reaction Time Time->Yield Ensure complete reaction Time->Side_Products Prolonged time can lead to degradation

Caption: Key parameter relationships in the synthesis of this compound.

References

Technical Support Center: Formylation of Indoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formylation of indoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the formylation of indoline?

The formylation of indoline presents several key challenges stemming from its chemical structure, which contains both a reactive secondary amine and an activated aromatic ring. The main difficulties include:

  • Regioselectivity: A primary challenge is controlling the site of formylation. The reaction can occur on the nitrogen atom (N-formylation) to form 1-formylindoline or on the electron-rich aromatic ring (C-formylation), typically at the C5 position, which is para to the activating amino group.

  • Low Yields: Yields can be compromised by suboptimal reaction conditions, the use of impure or wet reagents, and the formation of side products.[1][2] Many classical formylating reagents are highly sensitive to moisture.[2]

  • Harsh Reaction Conditions: Traditional methods like the Vilsmeier-Haack, Duff, or Rieche reactions often employ caustic reagents (e.g., POCl₃, TiCl₄) and may require high temperatures, which can be incompatible with sensitive functional groups on the indoline scaffold.[3][4]

  • Side Product Formation: Besides the intended N- or C-formylated product, side reactions such as over-formylation (di-formylation) or polymerization can occur, complicating the purification process.

  • Difficult Purification: The separation of N-formylated, C-formylated, and starting material can be challenging due to similar polarities, often requiring careful column chromatography.[1][5]

Q2: How do I control regioselectivity between N-formylation and C-formylation?

Controlling regioselectivity is crucial and depends heavily on the chosen method and reaction conditions.

  • To favor N-formylation: Use milder, N-selective formylating agents. Acetic formic anhydride, generated in situ, is often effective for formylating amines.[6] Reactions can also be run under neutral or slightly basic conditions where the nitrogen is more nucleophilic and electrophilic aromatic substitution is disfavored.

  • To favor C-formylation: This typically requires conditions that promote electrophilic aromatic substitution.

    • Protect the Nitrogen: The most straightforward strategy is to first protect the indoline nitrogen with a suitable protecting group (e.g., Boc, Ts) that is stable to the formylation conditions. After protection, formylation will be directed to the aromatic ring. The protecting group can be removed in a subsequent step.[1]

    • Use Strong Lewis Acids: Methods like the Vilsmeier-Haack or Rieche reactions, which generate a potent electrophile in the presence of a strong acid, can favor C-formylation, although N-formylation may still compete.[3][7]

Q3: Which formylation method is best for my indoline derivative?

The optimal method depends on the desired product (N- vs. C-formylation) and the presence of other functional groups on your substrate.

  • Vilsmeier-Haack Reaction: A powerful and common method for C-formylation of electron-rich aromatics. It uses phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[8] It is effective but uses harsh reagents.[3]

  • Duff Reaction: Employs hexamine (hexamethylenetetramine, HMTA) in an acidic medium (e.g., trifluoroacetic acid).[9] It is typically used for C-formylation of highly activated aromatics like phenols but can be adapted for anilines.[10][11]

  • Rieche Reaction: Uses dichloromethyl methyl ether as the formyl source with a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄).[7][12] This method is effective for C-formylation but requires handling of highly reactive and corrosive reagents.

  • Milder, Modern Methods: For substrates with sensitive functional groups, newer methods are preferable. These include boron-catalyzed formylation using trimethyl orthoformate[3][4] or iron-catalyzed C3-formylation of indoles, which may be adaptable to indolines.[13]

Troubleshooting Guide

Problem 1: Low or No Yield of Formylated Product

Q: My formylation reaction is giving a very low yield or has failed completely. What are the common causes and how can I fix this?

A: Low yields are a frequent issue and can be traced back to several factors. Refer to the decision tree below for a systematic approach to troubleshooting.

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Verify Reagent Quality & Purity Start->CheckReagents Reagent Issue? CheckConditions Review Reaction Conditions Start->CheckConditions Condition Issue? CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate Substrate Issue? Sol_Reagents Use fresh, anhydrous solvents (especially DMF). Distill POCl₃ if needed. Use high-purity indoline. CheckReagents->Sol_Reagents Impure? Sol_Moisture Flame-dry glassware. Run under inert atmosphere (N₂ or Argon). CheckReagents->Sol_Moisture Moisture Sensitive? Sol_Temp Optimize temperature. Monitor with TLC to find the sweet spot. CheckConditions->Sol_Temp Temperature? Sol_Time Optimize reaction time. Prolonged time can lead to degradation. CheckConditions->Sol_Time Time? Sol_Stoich Adjust stoichiometry. Use 1.5-3 equiv. of Vilsmeier reagent. CheckConditions->Sol_Stoich Stoichiometry? Sol_EWG Electron-withdrawing groups deactivate the ring. Use harsher conditions or a more powerful method. CheckSubstrate->Sol_EWG Deactivated?

Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Multiple Products / Poor Regioselectivity

Q: My reaction produces a mixture of N-formylated and C-formylated products, or other impurities. How can I improve selectivity?

A: The formation of multiple products indicates a lack of selectivity in the reaction.

Potential CauseRecommended Solution
Competition between N- and C-formylation To favor C-formylation , protect the nitrogen atom first using a standard protecting group (e.g., Boc, Cbz). To favor N-formylation , choose a milder, amine-specific formylating agent like formic acid or acetic formic anhydride and avoid strong Lewis acids.[6]
Over-reaction (Di-formylation) Reduce the equivalents of the formylating agent. Monitor the reaction closely with TLC and quench it as soon as the desired mono-formylated product is maximized.[2]
Side reactions from impurities Ensure high-purity starting materials and anhydrous solvents. For the Vilsmeier-Haack reaction, decomposed DMF can lead to side products.[2][5]
Sub-optimal Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the kinetic product over the thermodynamic one.[14]
Problem 3: Difficult Product Purification

Q: I am struggling to purify my crude formylindoline product. What are some effective methods?

A: Purification of indoline derivatives can be tricky due to the presence of closely related impurities.[1]

  • Column Chromatography: This is the most common and effective method.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Silica Gel: Standard silica gel is usually sufficient. If your compound is basic, you might consider treating the silica with a small amount of triethylamine (~1%) in your eluent to prevent streaking.

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent method for achieving high purity, although it may lead to lower recovery.[1] Common solvent systems include ethanol/water, ethyl acetate/hexane, or dichloromethane/pentane.

  • Acid-Base Extraction: During the workup, you can sometimes leverage the basicity of the indoline nitrogen. The desired product might be separated from non-basic impurities by extraction into an acidic aqueous layer, followed by basification and re-extraction into an organic solvent.

Data Summary

The following table summarizes typical conditions for common formylation reactions applicable to indoline or analogous electron-rich aromatic systems.

ReactionFormylating AgentCatalyst / ReagentTypical TemperatureKey FeaturesPotential Issues
Vilsmeier-Haack [8]DMF, NMFPOCl₃, Oxalyl Chloride0 °C to RTPowerful C-formylation method.[15][16]Moisture sensitive, harsh, uses caustic reagents.[2][3]
Duff Reaction [10]Hexamethylenetetramine (HMTA)Boric acid, TFA, H₂SO₄80 - 150 °CC-formylation, often ortho-selective; uses inexpensive reagents.[9][11]Requires high temperatures, yields can be low.[9]
Rieche Reaction [7]Dichloromethyl methyl etherTiCl₄, SnCl₄, AlCl₃0 °C to RTEffective C-formylation for electron-rich aromatics.[12]Uses highly corrosive and moisture-sensitive reagents.
Boron-Catalyzed [3][4]Trimethyl orthoformate (TMOF)BF₃·OEt₂RTMilder conditions, rapid reaction times, good functional group tolerance.[3][17]Catalyst is used in stoichiometric amounts.[3]

Experimental Protocols

Protocol 1: C5-Formylation of N-Boc-Indoline via Vilsmeier-Haack Reaction

This protocol is a representative procedure adapted for an N-protected indoline to direct formylation to the C5 position.

  • Preparation of Vilsmeier Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting pinkish mixture at 0 °C for an additional 30-60 minutes.[5]

  • Formylation Reaction:

    • Dissolve N-Boc-indoline (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

    • Add the N-Boc-indoline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[5]

    • Slowly neutralize the mixture to a pH of 7-8 by adding a saturated sodium bicarbonate solution.[5]

    • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexane) to yield pure N-Boc-indoline-5-carboxaldehyde.

VilsmeierWorkflow ReagentPrep 1. Vilsmeier Reagent Prep (POCl₃ + DMF @ 0°C) Formylation 2. Formylation (Add N-Boc-Indoline, Warm to RT, Monitor by TLC) ReagentPrep->Formylation Quench 3. Quench (Pour onto ice) Formylation->Quench Neutralize 4. Neutralize (Add sat. NaHCO₃) Quench->Neutralize Extract 5. Extraction (Ethyl Acetate) Neutralize->Extract Dry 6. Dry & Concentrate (Brine wash, Na₂SO₄, Rotovap) Extract->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for Vilsmeier-Haack formylation.
Protocol 2: N-Formylation of Indoline using Formic Acid

This protocol provides a simple method for achieving selective N-formylation.[6]

  • Reaction Setup:

    • To a round-bottom flask, add indoline (1 equivalent).

    • Add formic acid (3 equivalents).

    • The reaction can often be run neat (solvent-free). Alternatively, a high-boiling solvent like toluene can be used to facilitate water removal.

  • Reaction:

    • Heat the mixture to 70-80 °C.

    • Stir for 2-6 hours, monitoring the consumption of the starting material by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully dilute with water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-formylindoline.

    • The product can be further purified by chromatography or recrystallization if necessary.

References

Technical Support Center: Indoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for preventing the oxidation of Indoline-7-carbaldehyde, a crucial reagent in various synthetic and research applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: The primary indicator of degradation is a change in the physical appearance of the compound. This can include a color change of the solid material, often to a darker shade. When in solution, the appearance of precipitates or a color change may also suggest degradation. For confirmation, it is recommended to perform an analytical check, such as HPLC, to assess the purity of the compound.

Q2: What are the main causes of this compound oxidation?

A2: The main factors contributing to the oxidation of this compound are exposure to:

  • Oxygen (Air): The indoline ring is susceptible to air oxidation.[1]

  • Light: Exposure to ambient or UV light can promote photodegradation.[1]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all degradation pathways.[2]

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term stability, solid this compound should be stored in a tightly sealed, opaque container (e.g., an amber vial) at a temperature between 0-8°C.[3] To further minimize oxidation, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2]

Q4: I am preparing a stock solution of this compound. What is the best solvent to use?

A4: The choice of solvent is critical for minimizing degradation in solution. High-purity, degassed aprotic solvents are generally preferable for stock solutions. If an aqueous buffer is required for your experiment, it is advisable to keep the pH near neutral, as extreme pH values can catalyze degradation.[2] Always prepare solutions fresh and use them promptly.[1]

Q5: Should I use an antioxidant in my solutions containing this compound?

A5: The use of an antioxidant can be beneficial, especially for long-term experiments or when complete exclusion of air is not possible. The effectiveness of an antioxidant will depend on the specific experimental conditions. It is advisable to conduct a small-scale stability test with and without an antioxidant to determine its necessity and efficacy for your application.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Solid compound has changed color (e.g., darkened). Exposure to air and/or light leading to oxidation.[4]1. Discard the discolored solid as it is likely degraded. 2. For future storage, ensure the compound is in a tightly sealed, opaque container under an inert atmosphere. 3. Store at the recommended temperature of 0-8°C.[3]
Appearance of new peaks or impurities in HPLC/LC-MS analysis of a stored sample. Oxidation of the indoline ring to indole or other degradation products.[5][6]1. Confirm the identity of the new peaks through mass spectrometry if possible. 2. Review storage conditions and ensure strict adherence to inert atmosphere, light protection, and low temperature. 3. Prepare fresh solutions from a new, unopened batch of the compound for critical experiments.
Inconsistent results in biological assays or chemical reactions. Degradation of the compound in the assay medium or reaction mixture.[1]1. Assess the stability of this compound in your specific experimental medium under the reaction conditions. 2. Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.[1] 3. Include control experiments to determine the compound's stability over the time course of your experiment.
Low yield in a reaction where this compound is a starting material. The starting material has degraded prior to use.1. Check the purity of the this compound using an appropriate analytical technique (e.g., NMR or HPLC) before starting the reaction. 2. If the purity is low, consider purifying the starting material or using a fresh batch.

Illustrative Stability Data of a Related Indole Compound

Storage Time Purity at Room Temp, Exposed to Air & Light Purity at 4°C, Exposed to Air & Light Purity at 4°C, in the Dark, Exposed to Air Purity at 4°C, in the Dark, Under Nitrogen
Initial 100%100%100%100%
1 Day 92.3%96.5%98.1%99.8%
3 Days 81.5%90.2%95.7%99.5%
1 Week 68.7%82.1%92.3%99.1%
2 Weeks 50.1%70.8%86.9%98.4%
Disclaimer: This data is for illustrative purposes for a related compound and may not be directly representative of this compound's stability.[4]

Experimental Protocols

Protocol 1: Proper Storage of Solid this compound

This protocol describes the recommended procedure for storing solid this compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of high-purity inert gas (nitrogen or argon) with a regulator and tubing

  • Glovebox or a similar inert atmosphere chamber (recommended for highly sensitive applications)

Procedure:

  • If available, perform all manipulations within a glovebox under an inert atmosphere.

  • Place the required amount of solid this compound into a clean, dry amber glass vial.

  • If a glovebox is not available, gently flush the headspace of the vial with a slow stream of inert gas for 1-2 minutes to displace any air.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 0-8°C.[3]

Visualizations

Troubleshooting Workflow for this compound Degradation

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Decision and Action Problem Unexpected Experimental Results or Visible Degradation of Compound Check_Purity Assess Purity of this compound (e.g., HPLC, NMR) Problem->Check_Purity Review_Storage Review Storage Conditions: - Temperature (0-8°C) - Light Exposure (Dark) - Atmosphere (Inert Gas) Problem->Review_Storage Purity_OK Purity Acceptable? Check_Purity->Purity_OK Storage_OK Storage Conditions Correct? Review_Storage->Storage_OK Use_Fresh Use Fresh Batch of Compound Purity_OK->Use_Fresh No Check_Experimental Investigate Experimental Conditions (Solvent, pH, Temperature) Purity_OK->Check_Experimental Yes Storage_OK->Purity_OK Yes Correct_Storage Implement Correct Storage Protocol Storage_OK->Correct_Storage No Correct_Storage->Use_Fresh

Caption: A flowchart for troubleshooting degradation issues with this compound.

References

Technical Support Center: Production of Indoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Indoline-7-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why is the yield of my formylation reaction low?

Low yields in the formylation of indoline to produce this compound can be attributed to several factors:

  • Suboptimal Reaction Conditions: Many traditional formylation methods, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, require harsh conditions which can lead to degradation of the starting material or product.[1][2] Newer methods employing catalysts like boron trifluoride diethyl etherate or ferric chloride operate under milder conditions and may improve yields.[2][3]

  • Reagent Stoichiometry: The ratio of the formylating agent and catalyst to the indoline substrate is critical and often requires empirical optimization.

  • Presence of Moisture: Many formylation reagents are sensitive to moisture, which can quench the reaction. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Side Reactions: Competing side reactions, such as polymerization of the indoline starting material or formylation at other positions on the aromatic ring, can reduce the yield of the desired C-7 isomer. The choice of formylation method significantly influences regioselectivity.

Q2: I am observing multiple products in my reaction mixture. How can I improve the regioselectivity for C-7 formylation?

Achieving high regioselectivity for the C-7 position of the indoline ring can be challenging, as other positions, particularly C-5, can also be reactive.

  • Directing Groups: The use of a directing group on the indoline nitrogen can help steer the formylation to the C-7 position. The choice of directing group is crucial and may require screening.

  • Choice of Formylation Reagent: Different formylation reactions exhibit different regioselectivities. For instance, the Vilsmeier-Haack reaction is a common method for the formylation of indoles, often at the C-3 position.[4][5] For C-7 formylation, exploring alternative methods like a modified Duff reaction or ortho-lithiation followed by quenching with a formylating agent may be necessary.

  • Reaction Temperature: Temperature can play a significant role in regioselectivity. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable product.

Q3: My purification by column chromatography is proving difficult. What are some common issues and solutions?

Purification of this compound can be complicated by the presence of closely related isomers or unreacted starting material.

  • Choice of Eluent: A systematic approach to selecting the eluent system is recommended. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.

  • Co-elution of Isomers: If C-5 and C-7 isomers are co-eluting, a less polar solvent system with a higher resolving power may be needed. Alternatively, preparative high-performance liquid chromatography (HPLC) could be employed for difficult separations.

  • Product Instability on Silica Gel: Some indole derivatives can be unstable on silica gel. In such cases, using a different stationary phase like alumina or a rapid purification technique like flash chromatography can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

While direct, single-step methods for the synthesis of this compound are not extensively reported, its synthesis can be approached through several formylation strategies applied to indoline or a suitable precursor. Common formylation reactions for aromatic compounds that could be adapted include:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF), to formylate electron-rich aromatic rings.[6]

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform and a strong base.[7][8] While typically used for phenols, it can be applied to other electron-rich heterocycles like indoles.

  • Duff Reaction: This formylation uses hexamine as the formyl source and is suitable for activated aromatic compounds.[9]

  • Modern Catalytic Methods: More recent methods utilize catalysts such as boron trifluoride diethyl etherate with trimethyl orthoformate or iron salts with formaldehyde and aqueous ammonia, offering milder reaction conditions and improved scalability.[1][2][3]

Q2: What are the key safety considerations when working with formylation reactions?

Many formylation reagents are hazardous and require careful handling:

  • Phosphorus oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, POCl₃ is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Chloroform (CHCl₃): Used in the Reimer-Tiemann reaction, chloroform is a suspected carcinogen and is toxic.

  • Strong Acids and Bases: Many formylation reactions require the use of strong acids or bases, which are corrosive and can cause severe burns.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q3: How can I monitor the progress of my this compound synthesis?

The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion of the starting material and the yield of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the products being formed in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Indoline

This is a general protocol and may require optimization for the specific synthesis of this compound.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction with Indoline: Dissolve the indoline starting material in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature determined by optimization (e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a solution of sodium hydroxide or sodium carbonate until the pH is basic.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Table 1: Comparison of Formylation Methods for Indole Derivatives (Literature Data)

Formylation MethodReagentsCatalystTemperature (°C)Reaction TimeTypical Yield (%)Reference
Vilsmeier-HaackDMF, POCl₃-0 to 351 hNot specified[6]
Boron-CatalyzedTrimethyl orthoformateBF₃·OEt₂Ambient1-5 minHigh[1][2]
Iron-CatalyzedFormaldehyde, aq. NH₃FeCl₃130Shortup to 93[3]

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Review Reaction Conditions: - Temperature - Time - Reagent Purity start->check_reaction check_regioselectivity Multiple Spots on TLC? check_reaction->check_regioselectivity optimize_conditions Optimize Reaction Parameters: - Lower Temperature - Screen Catalysts - Adjust Stoichiometry check_regioselectivity->optimize_conditions No use_directing_group Consider a Directing Group on Indoline Nitrogen check_regioselectivity->use_directing_group Yes purification_issue Difficulty in Purification? optimize_conditions->purification_issue change_eluent Optimize Chromatography: - Different Solvent System - Alternative Stationary Phase purification_issue->change_eluent Yes end_product Pure this compound purification_issue->end_product No change_eluent->end_product use_directing_group->purification_issue

Caption: A troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway Indoline Indoline Formylation Formylation Reaction (e.g., Vilsmeier-Haack) Indoline->Formylation Mixture Mixture of Isomers (C-7, C-5, etc.) Formylation->Mixture Purification Chromatographic Purification Mixture->Purification Product This compound Purification->Product

References

Technical Support Center: Managing Impurities in Indoline-7-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Indoline-7-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Question: I performed a reaction with this compound and my post-reaction analysis (HPLC/TLC) shows a new, more polar spot/peak. What could it be?

Answer: A more polar impurity is often the result of oxidation. The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH), forming Indoline-7-carboxylic acid. This is a common issue, particularly if the reaction is exposed to air for extended periods, heated, or if oxidizing agents are present.

  • Identification:

    • Mass Spectrometry (MS): Look for a mass corresponding to the addition of an oxygen atom (+16 Da) to the parent mass of this compound (C₉H₉NO, MW: 147.17).

    • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (typically 2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch.

    • NMR Spectroscopy: The aldehydic proton signal (around 9-10 ppm) will disappear, and a new, broad carboxylic acid proton signal may appear (often >10 ppm).

  • Prevention:

    • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]

    • Use degassed solvents.

    • Avoid excessive heating or prolonged reaction times.[1]

  • Removal:

    • Acid-Base Extraction: The carboxylic acid impurity can be removed by washing the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer.

    • Column Chromatography: Silica gel chromatography can effectively separate the more polar carboxylic acid from the aldehyde.[2]

Question: My reaction product shows a significant peak corresponding to Indole-7-carbaldehyde. Why did this happen and how can I fix it?

Answer: The presence of Indole-7-carbaldehyde indicates dehydrogenation (oxidation) of the indoline ring. The indoline scaffold can be sensitive to certain reaction conditions and reagents, leading to the formation of the more stable aromatic indole structure.

  • Potential Causes:

    • Use of certain catalysts or reagents (e.g., some palladium catalysts) that can promote dehydrogenation.

    • Elevated reaction temperatures.

    • Presence of an oxidant in the reaction mixture.

  • Prevention:

    • Screen for milder reaction conditions, including lower temperatures and alternative catalysts that do not favor aromatization.

    • Ensure the reaction environment is free from unintended oxidants.

  • Removal:

    • Separation can be challenging due to the structural similarity.

    • Column Chromatography: Careful selection of a solvent system for silica gel chromatography is the most common method. A gradient elution might be necessary to achieve good separation.[3]

    • Recrystallization: If the product is solid, recrystallization may help to isolate the desired, more flexible indoline structure from the more planar indole impurity.[3]

Question: I'm attempting a reductive amination with this compound, but the yield is low and I see a significant amount of a byproduct that corresponds to the mass of Indoline-7-methanol. What went wrong?

Answer: The formation of Indoline-7-methanol indicates that the reducing agent is reducing your starting aldehyde before it can form an imine with the amine. This is a common side reaction in reductive aminations.[4][5]

  • Potential Causes:

    • Reducing Agent is too strong: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the aldehyde.[5]

    • Reaction Conditions: Adding the reducing agent too early, before the imine has had sufficient time to form.

    • pH: The pH of the reaction is critical for imine formation.

  • Solutions:

    • Use a Weaker Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective for reducing the iminium ion over the aldehyde.[5][6]

    • Stepwise Procedure: First, stir the this compound and the amine together to allow for imine formation. Monitor by TLC or LC-MS. Once the imine has formed, add the reducing agent.[6]

    • Control pH: Imine formation is often catalyzed by mild acid (e.g., acetic acid). The optimal pH is typically between 4 and 5.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Commercially available this compound is generally of high purity (e.g., 97%). However, potential impurities can include residual solvents from synthesis and purification, the corresponding oxidized product (Indoline-7-carboxylic acid), and the dehydrogenated analog (Indole-7-carbaldehyde).[7] Always check the certificate of analysis provided by the supplier.

Q2: How can I effectively remove residual DMF after a Vilsmeier-Haack formylation to synthesize the indole precursor?

A2: Dimethylformamide (DMF) has a high boiling point and can be difficult to remove.

  • Aqueous Washes: Perform multiple washes of your organic layer with water or brine to partition the majority of the DMF into the aqueous phase.

  • Azeotropic Removal: In some cases, co-evaporation with a solvent like toluene under reduced pressure can help remove residual DMF.

  • Lyophilization (Freeze-Drying): If the product is stable, lyophilization can be effective at removing DMF.

Q3: My NMR spectrum shows unreacted starting material. How can I drive the reaction to completion?

A3: If you have significant unreacted starting material:

  • Increase Reaction Time: Monitor the reaction over a longer period.

  • Increase Temperature: Gently increasing the temperature may improve the reaction rate, but be cautious of promoting side reactions.

  • Add More Reagent: Consider a small, incremental addition of the limiting reagent.

  • Check Reagent Quality: Ensure your reagents are pure and active. For example, DMF can decompose to dimethylamine, which can interfere with Vilsmeier-Haack reactions.[3] Similarly, ensure reducing agents for reductive aminations have not degraded.

Q4: What is the best general method for purifying crude this compound derivatives?

A4: Silica gel column chromatography is the most versatile and widely used method for purifying this compound and its derivatives. Recrystallization is an excellent alternative for solid compounds if a suitable solvent system can be found.[3]

Data Presentation

Table 1: Common Impurities and Identification Methods
Impurity NameCommon OriginMolecular Weight ChangeKey Analytical Signature
Indoline-7-carboxylic acidOxidation of aldehyde+16 DaMS: M+16; IR: Broad O-H stretch (2500-3300 cm⁻¹)
Indole-7-carbaldehydeDehydrogenation of indoline-2 Da¹H NMR: Appearance of aromatic indole protons
Indoline-7-methanolOver-reduction of aldehyde+2 Da¹H NMR: Disappearance of aldehyde proton (~10 ppm), appearance of alcohol proton and -CH₂O- signal (~4.7 ppm)
Di-alkylated AmineReductive AminationVariesMS: Mass corresponds to product + second indoline-methyl group
Table 2: Recommended Purification Strategies
IssueRecommended TechniqueTypical Solvents/Conditions
Removal of acidic impuritiesLiquid-Liquid ExtractionOrganic solvent (e.g., DCM, EtOAc) vs. aq. NaHCO₃ solution
General purification of crude productSilica Gel ChromatographyHexane/Ethyl Acetate gradient; Dichloromethane/Methanol gradient[3]
Purification of solid productRecrystallizationEthanol, Isopropanol, or Ethyl Acetate/Hexane mixtures[3]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • Imine Formation: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).[6]

  • Add a catalytic amount of acetic acid (e.g., 1-5% v/v).[4]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.[6]

  • Continue stirring at room temperature until the reaction is complete (typically 2-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be adapted for purity analysis.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% TFA.[8]

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis detector at a suitable wavelength (e.g., 280 nm).[8]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol.[8]

Visualizations

Experimental and Logical Workflows

impurity_identification cluster_0 Phase 1: Observation & Analysis cluster_1 Phase 2: Hypothesis & Confirmation cluster_2 Phase 3: Mitigation A Unexpected Result (TLC spot, HPLC/GC peak) B LC-MS / GC-MS Analysis A->B C Determine Molecular Weight of Impurity B->C D Hypothesize Structure (e.g., Oxidized, Reduced, Side Product) C->D E Preparative Chromatography to Isolate Impurity D->E F Structural Elucidation (NMR Spectroscopy) E->F G Modify Reaction Conditions (e.g., Temp, Inert Gas, Reagents) F->G H Develop Purification Strategy (e.g., Extraction, Chromatography) F->H

Caption: Logical workflow for identifying and mitigating unknown impurities.

oxidation_pathway reactant This compound product Indoline-7-carboxylic Acid (Impurity) reactant->product [O] (e.g., Air, O₂)

Caption: Common oxidation pathway leading to an acidic impurity.

purification_workflow cluster_workflow Column Chromatography Purification A 1. Dissolve Crude Product in Minimum Solvent B 2. Load onto Silica Gel Column A->B C 3. Elute with Solvent System (e.g., Hexane/EtOAc Gradient) B->C D 4. Collect Fractions C->D E 5. Analyze Fractions (TLC / HPLC) D->E F 6. Combine Pure Fractions & Evaporate Solvent E->F G Pure Product F->G

Caption: Standard experimental workflow for purification by column chromatography.

References

Technical Support Center: Synthesis of Indoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of Indoline-7-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the selective synthesis of this compound?

A1: Based on current literature, the most effective and recommended catalyst for the C-H formylation of indoles and their derivatives at the C7 position is Boron trifluoride diethyl etherate (BF₃·OEt₂) in conjunction with trimethyl orthoformate (TMOF) as the formylating agent.[1][2][3][4][5] This system offers several advantages, including high efficiency, operational simplicity, mild reaction conditions, and short reaction times (typically 1–5 minutes).[1][3][5]

Q2: Why is BF₃·OEt₂ preferred over other Lewis or Brønsted acids for this transformation?

A2: While other acids can catalyze the formylation of indoles, many tend to favor the formation of tris(indolyl)methanes (TIMs) as a major byproduct, especially at the more nucleophilic C3 position.[2][4] BF₃·OEt₂ has been shown to effectively promote the desired formylation at various positions, including the less reactive C7 position, with good to excellent yields, while minimizing the formation of TIMs under optimized conditions.[2][4]

Q3: What kind of yields can be expected for the C7-formylation of indolines using BF₃·OEt₂?

A3: For the formylation of various indole derivatives, including those substituted at positions that direct formylation to C7, yields have been reported to be in the range of good to excellent, from 69% to over 99%.[2][3] While specific yield data for unsubstituted indoline to this compound is not extensively tabulated, similar high yields can be anticipated given the efficiency of the catalytic system.

Q4: Are there any specific safety precautions to consider when working with BF₃·OEt₂ and TMOF?

A4: Yes, both reagents require careful handling. BF₃·OEt₂ is a corrosive and moisture-sensitive Lewis acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. TMOF is flammable and should be kept away from ignition sources. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the catalyst by atmospheric moisture.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low to No Conversion of Starting Material 1. Inactive Catalyst: The BF₃·OEt₂ may have been deactivated by moisture. 2. Insufficient Catalyst Loading: While stoichiometric amounts are often used, lower loadings might be insufficient for complete conversion.[2] 3. Low Reaction Temperature: Although the reaction is often rapid at ambient temperature, some substrates may require gentle heating.1. Use freshly opened or properly stored BF₃·OEt₂. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. 2. Increase the molar equivalents of BF₃·OEt₂ relative to the indoline substrate. Start with a 1:1 molar ratio and consider increasing it if conversion is low. 3. Monitor the reaction by TLC. If no conversion is observed at room temperature after 10-15 minutes, consider gently warming the reaction mixture to 40-50 °C.
Formation of Multiple Products (Poor Regioselectivity) 1. Substituent Effects: The electronic and steric nature of substituents on the indoline ring can influence the position of formylation. 2. Reaction Conditions: Temperature and the rate of catalyst addition can affect selectivity.1. For substituted indolines, the directing effect of the existing groups will determine the major regioisomer. Characterize all products to understand the isomeric distribution. 2. Perform the reaction at the lowest temperature that allows for efficient conversion. Rapid addition of the catalyst is generally recommended for indole formylation to achieve higher yields of the desired product.[2][4]
Formation of a Dark, Polymeric Byproduct 1. High Reactivity of Indoline: Indolines are electron-rich and can be prone to polymerization in the presence of strong Lewis acids. 2. Excessive Heat: Higher temperatures can promote side reactions and decomposition.1. Consider diluting the reaction mixture with a dry, inert solvent (e.g., dichloromethane) to control the reaction rate. 2. Maintain the reaction at ambient temperature or below (0 °C) to minimize polymerization.
Product is Difficult to Purify 1. Formation of Closely Eluting Isomers: If multiple formylation positions are possible, the resulting isomers may be difficult to separate by column chromatography. 2. Residual Boron Salts: Boron-containing byproducts from the workup may co-elute with the product.1. Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations. Derivatization of the aldehyde may also aid in separation. 2. Ensure the aqueous workup with a base (e.g., saturated sodium bicarbonate solution) is thorough to quench all the BF₃·OEt₂. A final wash with brine can also help remove residual salts.

Catalyst Performance Data

The following table summarizes typical reaction parameters for the BF₃·OEt₂-catalyzed formylation of indole derivatives, which can be used as a starting point for the synthesis of this compound.

Catalyst SystemSubstrateFormylating AgentTemp. (°C)Time (min)Yield (%)Reference
BF₃·OEt₂Indole DerivativesTMOFAmbient1 - 569 - >99[2][3]
BF₃·OEt₂N-H free indolesTMOFAmbient1 - 1066 - >99[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via Boron-Catalyzed C7-Formylation

This protocol is adapted from the general procedure for the formylation of indoles using BF₃·OEt₂ and TMOF.[2][3]

Materials:

  • Indoline

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Trimethyl orthoformate (TMOF)

  • Anhydrous dichloromethane (DCM, optional, for dilution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add indoline (1.0 mmol, 1.0 equiv).

  • Add trimethyl orthoformate (TMOF) (1.2 mmol, 1.2 equiv). If desired, an anhydrous solvent like DCM can be added at this stage.

  • Stir the mixture at ambient temperature (or cool to 0 °C if polymerization is a concern).

  • Rapidly add Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 1.2 equiv) to the stirred mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 5 minutes.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Catalyst Selection Logic

Catalyst_Selection Start Goal: Synthesize This compound Catalyst_Choice Catalyst Selection Start->Catalyst_Choice BF3_OEt2 BF₃·OEt₂ with TMOF Catalyst_Choice->BF3_OEt2 Preferred Route Other_Acids Other Lewis/Brønsted Acids (e.g., AlCl₃, FeCl₃, H₂SO₄) Catalyst_Choice->Other_Acids Alternative High_Yield High Yields for C7-Formylation (69-99%) BF3_OEt2->High_Yield Mild_Conditions Mild Conditions, Short Reaction Times BF3_OEt2->Mild_Conditions Conclusion Recommended Catalyst: BF₃·OEt₂ BF3_OEt2->Conclusion TIM_Formation Major Side Product: Tris(indolyl)methanes (TIMs) Other_Acids->TIM_Formation

Caption: Catalyst selection flowchart for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Formylation Reaction cluster_workup Workup and Purification A 1. Add Indoline and TMOF to a dry flask under N₂ B 2. Add BF₃·OEt₂ catalyst A->B C 3. Stir at ambient temperature (1-5 min) B->C D 4. Monitor by TLC C->D E 5. Quench with aq. NaHCO₃ D->E Reaction Complete F 6. Extraction with organic solvent E->F G 7. Dry, filter, and concentrate F->G H 8. Purify by column chromatography G->H Product Pure this compound H->Product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Technical Support Center: Indole Aldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for common issues encountered during indole aldehyde condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of condensation reactions involving indole aldehydes? A1: Indole-3-carbaldehyde is commonly used in two major condensation reactions:

  • Reaction with Indoles: This is an electrophilic substitution reaction where indole-3-carbaldehyde reacts with another indole molecule (typically in a 2:1 indole-to-aldehyde ratio) to form bis(indolyl)methanes (BIMs).[1] These reactions are generally catalyzed by protic or Lewis acids.[1]

  • Knoevenagel Condensation: This reaction involves the condensation of an indole aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate.[1][2] The reaction is typically facilitated by a basic catalyst like piperidine.[1][2]

Q2: What are some common catalysts for synthesizing bis(indolyl)methanes (BIMs)? A2: A wide variety of catalysts are effective for BIM synthesis, including:

  • Protic Acids: Examples include H₂SO₄, p-toluenesulfonic acid (PTSA), and CH₃SO₃H.[1][3]

  • Lewis Acids: FeCl₃, InCl₃, Sc(OTf)₃, and SbCl₃ are frequently used.[1][3]

  • Heterogeneous Catalysts: Solid-supported catalysts like Amberlyst-15, various metal oxides, and 12-tungstophosphoric acid (TPA) on zirconia are also employed.[1][3]

Q3: How can I effectively monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[1] Staining agents like potassium permanganate or vanillin can be used for visualization.[1]

Q4: What are the typical solvents used for these reactions? A4: The choice of solvent is critical and can significantly influence the reaction outcome.[1]

  • For BIM Synthesis: Dichloromethane (DCM), acetonitrile, ethanol, and even water or solvent-free conditions have been successfully used.[1]

  • For Knoevenagel Condensation: Polar aprotic solvents like acetonitrile or DMF, as well as ethanol, are common choices.[1]

Q5: Are there any significant side reactions to be aware of? A5: Yes, side reactions can occur. Under strongly acidic conditions, indoles may be susceptible to oligomerization.[1] In BIM synthesis, this can lead to the formation of trimers.[1][4] For Knoevenagel condensations, potential side reactions include the self-condensation of the active methylene compound or a Michael addition to the product.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the common causes and solutions? A: Low yield is a frequent issue that can often be traced back to several key factors related to reactants, catalysts, or reaction conditions.

Possible Causes & Suggested Solutions

  • Inactive or Inappropriate Catalyst: The catalyst may have degraded or may not be suitable for your specific substrates.

    • Solution: Use a fresh batch of catalyst.[1] If using an acid catalyst, ensure anhydrous conditions as water can inhibit the reaction.[1] Consider screening different types of catalysts; for BIMs, this could include various Lewis and protic acids, while for Knoevenagel condensations, a base like piperidine is common.[1]

  • Suboptimal Reaction Conditions: The temperature may be too low or the reaction time too short.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC.[1] Similarly, extend the reaction time, checking periodically to see if the reaction proceeds to completion.[1]

  • Poor Reagent Quality or Purity: Impurities in the starting materials (indole, aldehyde, or solvent) can interfere with the reaction.[5]

    • Solution: Ensure all starting materials are pure and that solvents are anhydrous, especially for moisture-sensitive reactions.[5] Using dry solvents and adding molecular sieves can be beneficial.[1]

  • Steric Hindrance: Bulky substituents on the indole or the aldehyde can slow down or prevent the reaction.[1][5]

    • Solution: For substrates with significant steric hindrance, longer reaction times or higher temperatures may be necessary to achieve a reasonable yield.[5]

G cluster_causes Possible Causes cluster_solutions Solutions start Low or No Yield catalyst Inactive/Wrong Catalyst start->catalyst conditions Suboptimal Conditions (Temp/Time) start->conditions reagents Impure Reagents/Solvent start->reagents sterics Steric Hindrance start->sterics sol_catalyst Use Fresh Catalyst Screen Different Catalysts Ensure Anhydrous Conditions catalyst->sol_catalyst sol_conditions Increase Temperature Extend Reaction Time (Monitor by TLC) conditions->sol_conditions sol_reagents Purify Starting Materials Use Anhydrous Solvents Add Molecular Sieves reagents->sol_reagents sol_sterics Increase Temperature Increase Reaction Time sterics->sol_sterics

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Multiple Products or Side Reactions

Q: My TLC shows multiple spots, and I am struggling with side product formation. How can I improve selectivity? A: The formation of multiple products indicates that side reactions are competing with your desired transformation. Optimizing conditions can significantly improve selectivity.

Possible Causes & Suggested Solutions

  • Reaction Temperature is Too High: Elevated temperatures can provide the activation energy for undesired reaction pathways.

    • Solution: Lower the reaction temperature.[1] Sometimes, starting at a lower temperature and gradually increasing it can help favor the desired product.[5]

  • Catalyst is Too Harsh: A very strong acid or base can promote side reactions like polymerization or decomposition.[1]

    • Solution: Switch to a milder catalyst.[1] For example, a weaker Lewis acid or a solid-supported catalyst might offer better selectivity.[1]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to undesired products.

    • Solution: Carefully control the molar ratios of your reactants. For BIM synthesis, a 2:1 ratio of indole to aldehyde is typically required.[1]

  • Oxidation: The presence of oxygen can lead to the formation of oxidized byproducts.

    • Solution: Run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[5]

Problem 3: Product is Difficult to Purify

Q: My crude product is an oil or tar, or it is difficult to separate from byproducts. What purification strategies can I use? A: Purification challenges are common, especially when side reactions occur or if the product has physical properties that make isolation difficult.

Possible Causes & Suggested Solutions

  • Similar Polarity of Products and Byproducts: If the desired product and impurities have similar polarities, separation by column chromatography can be challenging.

    • Solution: Experiment with different solvent systems for column chromatography, utilizing a gradient elution to improve separation.[1]

  • Oily or Tarry Crude Product: This often indicates the presence of oligomers or other complex mixtures.

    • Solution: Triturate the crude material with a non-polar solvent like hexane to try and precipitate the desired compound as a solid.[1]

  • Product Insolubility or Recrystallization Issues: The product may be poorly soluble or difficult to recrystallize.

    • Solution: Recrystallization from a suitable solvent or solvent system can be a very effective purification method.[1] Screening various solvents is key. For some indole derivatives, recrystallization from ethanol or an ethanol/water mixture is effective.[1][6]

Data Summary

The selection of catalyst and solvent has a profound impact on reaction efficiency. The following table summarizes conditions reported for various indole condensation reactions.

Reaction TypeAldehydeReactantCatalyst (mol%)SolventTemp (°C)TimeYield (%)
BIM Synthesis [3]Aromatic AldehydesIndoleAmberlyst-15 (10%)THF65-~87
BIM Synthesis [1]Indole-3-carbaldehydeIndoleLewis Acid (10%)DCMRT--
Knoevenagel [7]Aromatic AldehydesMalononitrileL-cysteine on nanoparticlesEthanolRT-70-95
Knoevenagel [2]Indole-3-carbaldehydeEthyl CyanoacetatePiperidine (catalytic)Ethanol-5 min-
Solvent-Free [8]Aliphatic AldehydesIndoleNoneNone100--

Key Experimental Protocols

Protocol 1: Synthesis of Bis(indolyl)methanes (Acid-Catalyzed)[1]
  • To a solution of indole-3-carbaldehyde (1 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add indole (2 mmol).

  • Add the Lewis acid catalyst (e.g., FeCl₃, 0.1 mmol) in a single portion.

  • Stir the reaction mixture at room temperature and monitor the progress using TLC.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Knoevenagel Condensation (Base-Catalyzed)[1]
  • Dissolve indole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the mixture at room temperature. The product may begin to precipitate.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of ice-cold water.

  • Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol.

G cluster_reactants Reactants indole Indole catalyst Acid or Base Catalyst aldehyde Aldehyde intermediate Intermediate Formation (e.g., Iminium Ion / Enolate) catalyst->intermediate condensation C-C Bond Formation (Condensation) intermediate->condensation product Final Product (e.g., BIM or α,β-Unsaturated Cmpd) condensation->product

References

Validation & Comparative

Purity Analysis of Synthetic Indoline-7-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic Indoline-7-carbaldehyde. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for quality control and to provide a framework for comparing the purity of this compound with relevant alternatives. This document outlines detailed experimental protocols, presents quantitative data in a clear, comparative format, and utilizes visualizations to illustrate key workflows and concepts.

Introduction to this compound and its Importance

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its indoline core, a saturated analog of indole, imparts specific conformational properties that are of interest in medicinal chemistry for the design of novel therapeutics. The purity of this synthetic intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potentially introduce toxic byproducts. Therefore, robust and reliable analytical methods for purity determination are essential.

Comparative Purity of Commercially Available Heterocyclic Aldehydes

The purity of commercially available starting materials can vary between suppliers and batches. A comparative analysis of the stated purities of this compound and its structural analogs provides a baseline for what can be expected in a research or development setting. While specific batch data for this compound is often found on the Certificate of Analysis provided by the supplier, the following table summarizes the typical purities of related and alternative heterocyclic aldehydes.

CompoundSupplier ExampleStated PurityAnalytical Method
This compound Santa Cruz BiotechnologyLot-specific (Refer to C of A)-
Indole-7-carboxaldehydeSigma-Aldrich97%GC
Indole-7-carboxaldehydeFisher Scientific98%HPLC
Indole-7-carboxaldehydeTCI>98.0%GC
Indole-3-carboxaldehydeVarious≥98%HPLC/GC
Pyrrole-2-carboxaldehydeVarious≥98%GC
Pyridine-2-carboxaldehydeVarious≥98%GC
Pyridine-3-carboxaldehydeVarious≥98%GC
Pyridine-4-carboxaldehydeVarious≥98%GC

Note: The purity of this compound from suppliers like Santa Cruz Biotechnology is typically provided on a lot-specific Certificate of Analysis.[1] For its unsaturated counterpart, Indole-7-carboxaldehyde, purities are commonly listed as 97% to over 98%, determined by GC or HPLC.[2][3]

Potential Impurities in Synthetic this compound

The impurity profile of synthetic this compound is intrinsically linked to its synthetic route. A common strategy for its synthesis involves the reduction of Indole-7-carboxaldehyde or the functionalization of an indoline precursor. For instance, synthesis from 7-cyanoindoline would involve hydrolysis and subsequent reduction steps.[4] Potential impurities may include:

  • Unreacted Starting Materials: Residual Indole-7-carboxaldehyde, 7-cyanoindoline, or other precursors.

  • Intermediates: Incompletely reacted intermediates, such as Indoline-7-carboxylic acid if the synthesis proceeds through this route.

  • Byproducts of Reduction: Over-reduction of the aldehyde to an alcohol (Indolin-7-yl)methanol) or incomplete reduction of the indole ring.

  • Byproducts of Oxidation: If starting from an alcohol, incomplete oxidation could leave residual starting material.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification steps.

  • Isomers: Positional isomers if the initial functionalization of the indoline ring is not completely regioselective.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separation and quantification of the main component and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation and can also be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Trifluoroacetic Acid (TFA) in water. A common starting ratio is 20:80 (Methanol:Aqueous TFA).[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Detection: UV at 280 nm.[5]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

Peak No.Retention Time (min)Area (%)Possible Identity
13.21.5Solvent/Early eluting impurity
25.897.5This compound
37.10.8Indole-7-carboxaldehyde (starting material)
48.50.2Unknown impurity
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and starting materials.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.

Retention Time (min)Area (%)Tentative Identification (based on MS library)
4.50.1Dichloromethane (residual solvent)
12.30.5Indole-7-carboxaldehyde (starting material)
13.199.3This compound
14.20.1(Indolin-7-yl)methanol (over-reduction byproduct)
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, the aldehyde proton (around 9-10 ppm), and the protons of the saturated five-membered ring (in the aliphatic region).

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (around 180-190 ppm), the aromatic carbons, and the aliphatic carbons of the indoline ring.

Visualizing the Analytical Workflow and Method Comparison

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the purity analysis process and compare the strengths of different analytical techniques.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Primary Purity Check GCMS GC-MS Analysis (Impurity Identification) Purification->GCMS Volatile Impurities NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Structural Identity PurityCheck Purity > 98%? HPLC->PurityCheck Pass Release for Use PurityCheck->Pass Yes Fail Further Purification or Re-synthesis PurityCheck->Fail No MethodComparison cluster_methods Analytical Methods cluster_attributes Key Attributes HPLC HPLC Quantitative Quantitative Purity HPLC->Quantitative Excellent ImpurityID Impurity Identification HPLC->ImpurityID Good (with standards) GCMS GC-MS GCMS->Quantitative Good GCMS->ImpurityID Excellent Volatiles Analysis of Volatiles GCMS->Volatiles Excellent NMR NMR NMR->Quantitative Good (qNMR) StructuralInfo Structural Information NMR->StructuralInfo Excellent

References

The Biological Versatility of Indoline-7-carbaldehyde Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Among its many variations, Indoline-7-carbaldehyde derivatives are emerging as a promising class of molecules with potential therapeutic applications. This guide provides a comparative overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. While specific quantitative data for this compound derivatives is still emerging in the scientific literature, this document summarizes the available data for closely related indoline and indole derivatives to provide a valuable benchmark for researchers. Detailed experimental protocols for key biological assays are also included to facilitate further investigation into this fascinating class of compounds.

Comparative Biological Activity

The following tables summarize the reported biological activities of various indoline and indole derivatives, offering a comparative perspective on their potential efficacy. It is important to note the limited specific data for this compound derivatives; the presented data for related compounds serves as a guide for potential areas of activity.

Table 1: Anticancer Activity of Indole and Indoline Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Indole-based Sulfonohydrazide (5f)MCF-7 (Breast)13.2[1]
Indole-based Sulfonohydrazide (5f)MDA-MB-468 (Breast)8.2[1]
Ursolic Acid Indole Derivative (5f)SMMC-7721 (Hepatocarcinoma)0.56[2]
Ursolic Acid Indole Derivative (5f)HepG2 (Hepatocarcinoma)0.91[2]
Indole-naphthalene Chalcone (7)HepG2 (Hepatocellular Carcinoma)0.65[3]
Indole-naphthalene Chalcone (7)HCT116 (Colon Carcinoma)1.13[3]
Indole-naphthalene Chalcone (7)MCF-7 (Breast Adenocarcinoma)0.82[3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Indole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Indole-containing Hydrazone (7)Staphylococcus aureus6.25[4]
Indole-containing Hydrazone (1, 7, 15)Candida albicans3.125[4]
Indole-1,2,4 Triazole ConjugatesGram-negative bacteria~250[5]
Indole-3-carbaldehyde Semicarbazone (1)Staphylococcus aureus100
Indole-3-carbaldehyde Semicarbazone (1)Bacillus subtilis100
Indole-triazole derivative (3d)C. albicans, C. krusei3.125[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 3: Anti-inflammatory Activity of Indoline Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference
Indoline derivative (4a)Protein denaturing62.2
Indoline derivative (4b)Protein denaturing60.7
Indoline derivative (5a)Protein denaturing97.8
Indoline derivative (3a)Protein denaturing115.4
Indoline derivative (3b)Protein denaturing109.1
Indoline-based dual inhibitor (73)5-LOX Inhibition0.41 µM[7]
Indoline-based dual inhibitor (73)sEH Inhibition0.43 µM[7]

IC50: The half-maximal inhibitory concentration. Note: The anti-inflammatory activity of some indoline derivatives was evaluated by their ability to inhibit protein denaturation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is widely used to determine the antimicrobial susceptibility of bacteria to a test compound.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of the this compound derivatives into the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants. It is a common method to screen for anti-inflammatory activity.

Procedure:

  • Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-stimulated control groups.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be determined by comparing the nitrite levels in the compound-treated groups to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway potentially modulated by indole derivatives and a general workflow for evaluating their biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Agar Well Diffusion) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) characterization->anti_inflammatory ic50 IC50/MIC Determination cytotoxicity->ic50 antimicrobial->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar pathway_analysis Signaling Pathway Investigation sar->pathway_analysis

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.

nlrp3_pathway cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb pro_il1b Pro-IL-1β (inactive) nfkb->pro_il1b nlrp3_gene NLRP3 Gene Transcription nfkb->nlrp3_gene caspase1 Caspase-1 (active) pro_il1b->caspase1 cleavage nlrp3_protein NLRP3 (inactive) nlrp3_gene->nlrp3_protein nlrp3_inflammasome NLRP3 Inflammasome (Active Complex) nlrp3_protein->nlrp3_inflammasome atp ATP p2x7 P2X7 Receptor atp->p2x7 k_efflux K+ Efflux p2x7->k_efflux k_efflux->nlrp3_inflammasome nlrp3_inflammasome->caspase1 il1b IL-1β (active) Pro-inflammatory Cytokine caspase1->il1b indole_derivative Indole Derivative indole_derivative->nlrp3_inflammasome Inhibition

Caption: The NLRP3 inflammasome activation pathway and its potential inhibition by indole derivatives.

References

A Comparative Guide to Indole-Based Aldehydes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-based aldehydes are pivotal starting materials in the synthesis of a vast array of biologically active compounds and functional materials. Their inherent reactivity, coupled with the diverse biological roles of the indole nucleus, makes them indispensable tools in medicinal chemistry and drug discovery. This guide provides a comparative analysis of four key indole-based aldehydes—indole-2-carboxaldehyde, indole-3-carboxaldehyde, indole-5-carboxaldehyde, and indole-7-carboxaldehyde—focusing on their performance in common synthetic transformations and their applications in the synthesis of bioactive molecules.

Comparative Reactivity and Synthetic Applications

The position of the formyl group on the indole ring significantly influences the aldehyde's reactivity and, consequently, its synthetic utility. The electron-rich nature of the indole ring, particularly at the C3 position, plays a crucial role in the reactivity of these isomers.

Indole-3-carboxaldehyde is the most widely used and studied isomer due to its accessibility and the high electron density at the C3 position, which activates the aldehyde group towards nucleophilic attack. It is a key precursor for a multitude of bioactive indole alkaloids and therapeutic agents.[1][2]

Indole-2-carboxaldehyde offers a different reactivity profile. The aldehyde at the C2 position is less influenced by the ring's electron-donating character compared to the C3 position, which can lead to different outcomes in certain reactions. It serves as a valuable building block for compounds targeting various diseases, including cancer and neurological disorders.[3][4]

Indole-5-carboxaldehyde and Indole-7-carboxaldehyde have the formyl group on the benzene portion of the indole ring. Their reactivity is more akin to substituted benzaldehydes. These isomers are crucial for synthesizing molecules where substitution on the carbocyclic part of the indole is required for biological activity, including antimicrobial and neuroprotective agents.[5][6]

Key Synthetic Transformations: A Comparative Overview

The following sections detail the utility of these indole-based aldehydes in three fundamental synthetic reactions: Knoevenagel condensation, Wittig reaction, and reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[7] This reaction is widely employed in the synthesis of precursors for various pharmaceuticals.

Comparative Performance in Knoevenagel Condensation

Indole Aldehyde IsomerActive Methylene CompoundCatalyst/SolventYield (%)Reaction TimeReference
Indole-3-carboxaldehyde MalononitrilePiperidine/Ethanol~95%1-2 h
Indole-3-carboxaldehyde Ethyl cyanoacetateL-proline/EthanolHighNot specified[7]
Indole-2-carboxaldehyde MalononitrileNot specifiedModerateNot specified
Indole-5-carboxaldehyde MalononitrileNot specifiedGoodNot specified[8]
Indole-7-carboxaldehyde MalononitrileNot specifiedGoodNot specified[8]

Note: Direct comparative studies under identical conditions are limited. The yields are collated from different sources and should be interpreted as representative.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Dissolution: Dissolve the respective indole-based aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, for instance, a few drops of piperidine.

  • Reaction: Stir the mixture at room temperature or under gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with a cold solvent (e.g., ethanol or water) to afford the purified product.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[6] This reaction is highly valuable for introducing double bonds with stereochemical control.

Comparative Performance in Wittig Reaction

Indole Aldehyde IsomerWittig ReagentBase/SolventYield (%)StereoselectivityReference
Indole-3-carboxaldehyde (Triphenylphosphoranylidene)acetonitrileNot specifiedHighNot specified[1]
Indole-2-carboxaldehyde Methyltriphenylphosphonium iodideNaH/DMFGoodNot specified[9]
Pyrrole-3-carboxaldehyde Fumaronitrile/PEt₃THFHigh (E/Z mixture)E-selective[10]

Experimental Protocol: General Procedure for Wittig Reaction

  • Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 mmol) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium at a low temperature (e.g., 0 °C or -78 °C). Stir the mixture until the characteristic color of the ylide appears.

  • Aldehyde Addition: Add a solution of the indole-based aldehyde (1.0 mmol) in the same anhydrous solvent to the ylide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[11] It proceeds via the formation of an imine intermediate, which is then reduced in situ.

Comparative Performance in Reductive Amination

Indole Aldehyde IsomerAmineReducing Agent/CatalystYield (%)Reference
Indole-3-carboxaldehyde AnilineNaBH₄/CeCl₃·7H₂OGood[12]
Indole-2-carboxaldehyde 1-(4-fluorophenyl)piperazineNaBH₃CN/AcOHNot specified[13]
Indole-7-carboxaldehyde AnilineNot specifiedNot specified[11]

Note: Quantitative comparative data is limited. The table provides examples of successful reductive aminations for different isomers.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: In a suitable solvent such as methanol or ethanol, combine the indole-based aldehyde (1.0 mmol) and the desired amine (1.0-1.2 mmol). If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for a designated period (e.g., 1-2 hours).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 mmol), portion-wise.

  • Reaction: Allow the reaction to proceed at room temperature until the imine is fully reduced (monitored by TLC).

  • Work-up and Isolation: Quench the reaction by adding water. Remove the organic solvent under reduced pressure and extract the aqueous layer with an appropriate organic solvent. Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Visualization of Synthetic and Biological Pathways

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general experimental workflow for the synthesis of indole derivatives and a key signaling pathway where these compounds are often active.

G General Experimental Workflow for Indole-Based Aldehyde Derivatization cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Indole Aldehyde Indole Aldehyde ReactionVessel Reaction in Solvent with Catalyst/Base Indole Aldehyde->ReactionVessel Reagent Reactant (e.g., Active Methylene, Ylide, Amine) Reagent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Final Derivative Characterization->FinalProduct

Caption: General workflow for synthesizing derivatives from indole-based aldehydes.

Many indole derivatives exert their biological effects by modulating cellular signaling pathways. A prominent example is the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in regulating immune responses and cellular metabolism.[14][15]

G Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Derivative Indole Derivative (Ligand) AhR_Complex Inactive AhR Complex (AhR, HSP90, etc.) Indole_Derivative->AhR_Complex Binds Activated_AhR Activated AhR AhR_Complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates & Dimerizes with AhR_ARNT_Complex AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT_Complex ARNT->AhR_ARNT_Complex XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT_Complex->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression Regulates

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Applications in the Synthesis of Bioactive Molecules

The true value of indole-based aldehydes lies in their ability to serve as precursors to compounds with significant therapeutic potential.

  • Indole-3-carboxaldehyde is a precursor to a wide range of anticancer, anti-inflammatory, and antimicrobial agents.[16][17] For instance, it is used in the synthesis of various indole-3-glyoxylamides and chalcones with potent biological activities.

  • Indole-2-carboxaldehyde derivatives have shown promise as anticancer agents by targeting various cellular pathways, including the inhibition of protein kinases.[14] They are also key intermediates in the synthesis of compounds for treating neurological disorders.[3]

  • Indole-5-carboxaldehyde is utilized in the synthesis of novel antimicrobial and anticancer compounds.[4] Its derivatives have been investigated as inhibitors of various enzymes implicated in disease.

  • Indole-7-carboxaldehyde serves as a starting material for the synthesis of neuroprotective agents and compounds targeting serotonin receptors.[2][5]

Conclusion

This guide highlights the versatility of indole-based aldehydes in organic synthesis. While indole-3-carboxaldehyde remains the most explored isomer, indole-2-, 5-, and 7-carboxaldehydes offer unique synthetic opportunities for accessing a diverse range of chemical structures with promising biological activities. A thorough understanding of their comparative reactivity allows for the rational design and synthesis of novel therapeutic agents and functional materials. The provided experimental protocols serve as a foundation for researchers to explore the rich chemistry of these valuable building blocks.

References

Spectroscopic Validation of Indoline-7-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to validate the chemical structure of Indoline-7-carbaldehyde. Through a detailed comparison with the well-characterized isomer, Indole-3-carboxaldehyde, this document offers insights into the key spectroscopic features that differentiate these two compounds. The experimental data presented herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted indoline and indole scaffolds in drug discovery and development.

Executive Summary

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's atomic arrangement and connectivity. This guide focuses on the validation of the this compound structure by comparing its predicted and known spectroscopic properties with the experimental data of a closely related and extensively studied isomer, Indole-3-carboxaldehyde. The key differentiators lie in the aliphatic signals in the NMR spectrum of the indoline derivative, the N-H stretching frequency in the IR spectrum, and distinct fragmentation patterns in the mass spectrum.

Structural Comparison at a Glance

This compound and Indole-3-carboxaldehyde share the same molecular formula (C₉H₉NO) and molecular weight (147.17 g/mol ), making them structural isomers. The primary difference is the saturation of the five-membered ring in indoline, which significantly influences the chemical environment of the constituent atoms and, consequently, their spectroscopic signatures.

FeatureThis compoundIndole-3-carboxaldehyde
Structure Saturated 5-membered ringUnsaturated 5-membered ring
Key Difference Presence of two methylene (CH₂) groupsPresence of a C=C double bond in the pyrrole ring

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and Indole-3-carboxaldehyde, respectively.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ (unless otherwise specified)

This compound (Predicted) Indole-3-carboxaldehyde (Experimental) [1]
Chemical Shift (ppm) Multiplicity
~9.8s
~7.5d
~7.2t
~6.8d
~4.5br s
~3.6t
~3.1t
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ (unless otherwise specified)

This compound (Predicted) Indole-3-carboxaldehyde (Experimental) [1]
Chemical Shift (ppm) Assignment
~192C=O
~150Ar-C
~135Ar-C
~130Ar-C
~125Ar-C
~120Ar-C
~118Ar-C
~48N-CH₂
~28Ar-CH₂
Infrared (IR) Spectroscopy Data
This compound (Predicted/Typical) Indole-3-carboxaldehyde (Experimental)
Wavenumber (cm⁻¹) Assignment
~3350N-H stretch
~2950, 2850C-H stretch (aliphatic)
~1670C=O stretch (aldehyde)
~1600, 1480C=C stretch (aromatic)
Mass Spectrometry (MS) Data
This compound (Predicted Fragmentation) Indole-3-carboxaldehyde (Experimental)
m/z Fragment
147[M]⁺
146[M-H]⁺
118[M-CHO]⁺
91[C₇H₇]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans with proton decoupling.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is recorded.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules.

  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using spectroscopic methods.

G Spectroscopic Structure Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesize Compound (this compound) purification Purify Compound (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Acquire Data ir IR Spectroscopy purification->ir Acquire Data ms Mass Spectrometry purification->ms Acquire Data analyze_nmr Analyze NMR Spectra (Chemical Shifts, Coupling) nmr->analyze_nmr analyze_ir Analyze IR Spectrum (Functional Groups) ir->analyze_ir analyze_ms Analyze Mass Spectrum (Molecular Ion, Fragmentation) ms->analyze_ms comparison Compare with Predicted/ Reference Spectra analyze_nmr->comparison analyze_ir->comparison analyze_ms->comparison structure_validation Structure Validated comparison->structure_validation

Caption: Workflow for validating a chemical structure using spectroscopy.

Interpretation and Comparative Analysis

The predicted spectroscopic data for this compound, when compared with the experimental data for Indole-3-carboxaldehyde, reveals key structural differences.

  • ¹H NMR: The most significant difference is the presence of two triplet signals at approximately 3.6 ppm and 3.1 ppm in the predicted spectrum of this compound, corresponding to the two methylene (CH₂) groups in the saturated five-membered ring. These aliphatic signals are absent in the spectrum of Indole-3-carboxaldehyde, which instead shows characteristic signals for the protons on the unsaturated pyrrole ring.

  • ¹³C NMR: Similarly, the predicted ¹³C NMR spectrum of this compound shows two signals in the aliphatic region (around 48 ppm and 28 ppm) for the methylene carbons. These are absent in the spectrum of Indole-3-carboxaldehyde, which displays only sp²-hybridized carbon signals.

  • IR Spectroscopy: The N-H stretching frequency in this compound is predicted to be around 3350 cm⁻¹, typical for a secondary amine in a non-aromatic ring. In contrast, the N-H stretch in Indole-3-carboxaldehyde is observed at a lower frequency (~3150 cm⁻¹) due to the involvement of the nitrogen lone pair in the aromatic system. Additionally, the C-H stretching region for the indoline derivative will show bands corresponding to aliphatic C-H bonds (~2950, 2850 cm⁻¹), which are not present for the indole.

  • Mass Spectrometry: The molecular ion peak for both isomers would be at m/z 147. However, the fragmentation patterns are expected to differ. This compound is likely to show a significant fragment at m/z 118, corresponding to the loss of the formyl group (CHO). The fragmentation of Indole-3-carboxaldehyde is more complex due to the stability of the aromatic ring system, with characteristic losses of H and HCN.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful toolkit for the unambiguous structural validation of this compound. The key differentiating features from its isomer, Indole-3-carboxaldehyde, are the presence of aliphatic proton and carbon signals in the NMR spectra, a higher N-H stretching frequency in the IR spectrum, and a distinct fragmentation pattern in the mass spectrum. This comparative guide serves as a practical reference for researchers in the field of medicinal chemistry and organic synthesis.

References

A Comparative Guide to the Reactivity of Substituted Indolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of the indoline scaffold, providing key experimental data and protocols to inform synthetic strategy and drug design.

The indoline nucleus, a common motif in a plethora of natural products and pharmaceuticals, exhibits a rich and varied chemical reactivity that is highly influenced by the nature and position of its substituents. Understanding these substituent effects is paramount for researchers in drug discovery and organic synthesis, as it guides the design of novel therapeutics and the development of efficient synthetic routes. This guide provides a comparative assessment of the reactivity of different substituted indolines in key chemical transformations, supported by experimental data and detailed protocols.

Dehydrogenation to Indoles: Aromatization and Substituent Effects

The dehydrogenation, or oxidation, of indolines to their corresponding indole derivatives is a fundamental transformation. The ease of this aromatization is significantly modulated by the electronic properties of the substituents on the indoline ring.

General Trend: Electron-donating groups (EDGs) on the aromatic ring of the indoline nucleus generally accelerate the rate of dehydrogenation, while electron-withdrawing groups (EWGs) tend to decrease reactivity. This is attributed to the ability of EDGs to stabilize the transition state leading to the aromatic indole.

Substituent (Position)Reaction ConditionsYield (%)Reference
HPd(OAc)₂, neocuproine, O₂, 1,2-DCB, 40 °C71 (as indole)[1]
5-MePd(OAc)₂, neocuproine, O₂, 1,2-DCB, 40 °CModerate[1]
5-OMePd(OAc)₂, neocuproine, O₂, 1,2-DCB, 40 °CModerate[1]
5-FPd(OAc)₂, neocuproine, O₂, 1,2-DCB, 40 °CGood[1]
5-ClPd(OAc)₂, neocuproine, O₂, 1,2-DCB, 40 °CLower[1]
5-CO₂MePd(OAc)₂, neocuproine, O₂, 1,2-DCB, 40 °CLower[1]
N-amideCYP3A4 (human liver microsomes)10-fold > Indoline[2]

Note: The yields reported as "Moderate," "Good," and "Lower" are qualitative descriptions from the source and are presented here for comparative purposes. The dehydrogenation of N-amidoindoline is a Vmax/Km value relative to the parent indoline.

Experimental Protocol: Palladium-Catalyzed Dehydrogenation of Indolines

This protocol is adapted from a procedure for the one-step synthesis of 2-arylindoles from indolines, where the initial step is the dehydrogenation of the indoline.

Materials:

  • Substituted indoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Neocuproine

  • 1,2-Dichlorobenzene (1,2-DCB)

  • Oxygen (O₂) balloon

Procedure:

  • To a reaction vial, add the substituted indoline (1.0 equiv), Pd(OAc)₂ (10 mol%), and neocuproine (20 mol%).

  • Add 1,2-DCB as the solvent.

  • Seal the vial and purge with oxygen.

  • Inflate an oxygen balloon over the reaction mixture.

  • Stir the reaction at 40 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Purify the product by column chromatography on silica gel to isolate the corresponding indole.

experimental_workflow Experimental Workflow for Indoline Dehydrogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine indoline, Pd(OAc)₂, and neocuproine in a vial B Add 1,2-DCB A->B C Purge with O₂ and attach balloon B->C D Stir at 40 °C C->D E Monitor by TLC/GC-MS D->E F Cool to room temperature E->F G Purify by column chromatography F->G H H G->H Isolated Indole Product

Caption: Workflow for Pd-catalyzed indoline dehydrogenation.

Electrophilic Aromatic Substitution: Reactivity of the Indoline Ring

While the direct electrophilic aromatic substitution (EAS) of indolines is less common than that of indoles, the principles of reactivity are similar. The nitrogen atom of the indoline ring is an activating group, directing electrophilic attack to the ortho and para positions of the benzene ring. However, under acidic conditions, protonation of the nitrogen can lead to deactivation. The reactivity of the pyrroline ring is generally lower than that of the aromatic ring in EAS reactions.

Due to the high reactivity of the corresponding indoles, quantitative comparisons of EAS on indolines are scarce in the literature. However, it is generally understood that indolines with electron-donating substituents on the benzene ring will be more reactive towards electrophiles.

Indolines as Nucleophiles: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic example of the nucleophilic character of the indole/indoline system, where the electron-rich ring attacks an electrophilic iminium ion. This reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common core in many alkaloids. The reactivity in this transformation is influenced by the substituents on both the tryptamine (an indoline derivative) and the aldehyde or ketone.

Tryptamine SubstituentAldehydeCatalystYield (%)Reference
HBenzaldehydeTFAHigh[3]
Hp-NitrobenzaldehydeTFAHigh[3]
5-MeOBenzaldehydeTFAHigh[3]
5-NO₂BenzaldehydeTFALower[3]

Note: Yields are qualitative and based on general principles of the Pictet-Spengler reaction where electron-donating groups on the indole nucleus increase its nucleophilicity and favor the reaction.

Experimental Protocol: Pictet-Spengler Reaction

This protocol is a general procedure for the synthesis of 1-substituted tetrahydro-β-carbolines.

Materials:

  • Substituted tryptamine

  • Aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted tryptamine (1.0 equiv) and the aldehyde (1.1 equiv) in CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (1.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

pictet_spengler_workflow Experimental Workflow for Pictet-Spengler Reaction cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup_purification Workup and Purification A Dissolve tryptamine and aldehyde in CH₂Cl₂ B Cool to 0 °C A->B C Add TFA dropwise B->C D Warm to RT and stir C->D E Monitor by TLC D->E F Quench with NaHCO₃ E->F G Extract and wash F->G H Dry and concentrate G->H I Purify by column chromatography H->I J J I->J Tetrahydro-β-carboline Product

Caption: Workflow for the Pictet-Spengler reaction.

Indoline Derivatives as Signaling Pathway Inhibitors

Indoline-based scaffolds are prevalent in the design of kinase inhibitors, playing a crucial role in modern cancer therapy. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking downstream signaling pathways that are critical for cell proliferation and survival.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Several indolinone-based drugs, such as Sunitinib, are potent VEGFR-2 inhibitors.

Molecular docking studies have revealed that the indolinone core forms key hydrogen bonds with the hinge region of the VEGFR-2 ATP-binding site, specifically with the backbone amide of Cys919 and the side chain of Glu917.[3][4]

VEGFR2_Inhibition VEGFR-2 Signaling Inhibition by Indoline Derivatives cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Mechanism of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Proliferation, Survival Downstream->Angiogenesis Indoline Indoline Inhibitor Indoline->VEGFR2 Binds to ATP pocket ATP ATP ATP->VEGFR2 Blocked

Caption: Indoline inhibitors block VEGFR-2 signaling.

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is often hyperactivated in cancer. Indole and indoline-based compounds have been developed as ATP-competitive inhibitors of mTOR.

Structural studies of mTOR in complex with inhibitors show that the inhibitor occupies the ATP-binding pocket, forming hydrogen bonds with key residues in the hinge region, such as Val2240.

mTOR_Inhibition mTOR Signaling Inhibition by Indoline Derivatives cluster_mTOR_pathway mTOR Signaling Pathway cluster_mTOR_inhibition Mechanism of Inhibition GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis Indoline_mTOR Indoline Inhibitor Indoline_mTOR->mTORC1 Binds to ATP pocket ATP_mTOR ATP ATP_mTOR->mTORC1 Blocked

Caption: Indoline inhibitors block the mTOR signaling pathway.

Conclusion

The reactivity of substituted indolines is a critical consideration for chemists in both academic and industrial settings. Electron-donating substituents generally enhance the reactivity of the indoline ring in dehydrogenation and as a nucleophile, while electron-withdrawing groups diminish it. This understanding, coupled with the detailed experimental protocols provided, serves as a valuable resource for the synthesis and development of novel indoline-based compounds. Furthermore, the established role of the indoline scaffold as a privileged structure in kinase inhibition underscores its continued importance in the design of targeted therapeutics.

References

A Comparative Guide to Indoline-7-carbaldehyde and Other Building Blocks for Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the novelty, efficacy, and patentability of new drug candidates. Among the myriad of heterocyclic scaffolds, indole and its derivatives have historically held a privileged position. This guide provides a comparative analysis of indoline-7-carbaldehyde against other key building blocks, particularly its aromatic counterpart, indole-3-carboxaldehyde, as well as other aromatic and heterocyclic aldehydes. We present a data-driven comparison of their physicochemical properties, reactivity in key synthetic transformations, and the biological activities of the resulting scaffolds, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Scaffolds

The seemingly subtle difference between an indoline and an indole scaffold—the saturation of the pyrrole ring—imparts significant changes in the physicochemical properties of the resulting molecules. These differences can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Calculated Physicochemical Properties

PropertyThis compoundIndole-3-carboxaldehydeBenzaldehyde
Molecular Weight ( g/mol ) 147.18145.16106.12
LogP (o/w) 1.691.851.48
Topological Polar Surface Area (Ų) 29.141.117.1
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 221
Rotatable Bonds 111

Data is computationally generated and serves as an estimation.

The reduced aromaticity of the indoline ring in this compound generally leads to increased three-dimensionality and often improved aqueous solubility compared to the planar indole ring system. This can be a significant advantage in drug design, potentially leading to better oral bioavailability.

Reactivity and Synthetic Utility: A Comparative Overview

The aldehyde functional group on these building blocks is a versatile handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures.

Multicomponent Reactions (MCRs)

MCRs are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple starting materials. The reactivity of the aldehyde in these reactions is a key factor in determining reaction efficiency and product yield. While direct comparative studies are limited, the electron-donating nature of the indoline nitrogen is expected to influence the reactivity of the C7-aldehyde.

MCR_Comparison

Reductive Amination

Reductive amination is a fundamental transformation for introducing amine functionalities. The reactivity of the aldehyde towards imine formation and subsequent reduction can be influenced by the electronic properties of the heterocyclic ring.

Reductive_Amination_Workflow

Biological Activity: A Comparative Look at Resulting Scaffolds

While data for compounds derived specifically from this compound is emerging, the vast body of literature on indole-3-carboxaldehyde derivatives provides a valuable benchmark for comparison. The indole scaffold is a well-established pharmacophore found in numerous approved drugs.

Table 2: Anticancer Activity of Indole-3-carboxaldehyde Derivatives

Compound ClassCancer Cell LineIC50 (µM)
Sulfonohydrazide DerivativeMCF-7 (Breast)13.2[1]
Sulfonohydrazide DerivativeMDA-MB-468 (Breast)8.2[1]
Indole-based ChalconeA549 (Lung)0.50
Indole-based ChalconeH460 (Lung)0.16

Table 3: Antimicrobial Activity of Indole Derivatives

Compound ClassMicroorganismMIC (µg/mL)
Indole-3-aldehyde HydrazoneS. aureus6.25[2]
Indole-3-aldehyde HydrazoneMRSA6.25[2]
5-iodoindoleExtensively Drug-Resistant A. baumannii64[3]
6-bromoindoleExtensively Drug-Resistant A. baumannii64[3]

The unique structural and electronic properties of the indoline scaffold suggest that derivatives of this compound may exhibit novel biological activities or improved pharmacokinetic profiles compared to their indole counterparts. Further research in this area is warranted to fully explore the potential of this versatile building block.

Experimental Protocols

General Procedure for Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Protocol:

  • To a solution of this compound in the chosen solvent, add the amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of Indole-3-carboxaldehyde Thiosemicarbazones[4]

Materials:

  • Indole-3-carboxaldehyde (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Protocol:

  • Dissolve indole-3-carboxaldehyde in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide in ethanol to the flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • After completion, filter the solid product, wash with cold ethanol, and dry to obtain the thiosemicarbazone derivative.

  • The products can be further purified by recrystallization if necessary.

Conclusion

This compound represents a valuable and somewhat underexplored building block in drug discovery. Its distinct physicochemical properties, stemming from the saturated pyrrole ring, offer potential advantages in ADME profiles compared to its more widely studied aromatic analog, indole-3-carboxaldehyde. While direct comparative data on a wide range of reactions and biological activities is still being accumulated, the established synthetic versatility of the aldehyde functionality, combined with the unique characteristics of the indoline scaffold, makes this compound a compelling choice for the generation of novel, diverse, and potentially more effective drug candidates. Researchers are encouraged to explore the synthetic potential of this building block to unlock new areas of chemical space and develop next-generation therapeutics.

References

The Versatility of the Indoline Scaffold: A Comparative Review of Indoline-7-carbaldehyde and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indoline scaffold represents a privileged structure in the design of novel therapeutics. Its unique three-dimensional conformation and synthetic tractability have led to its incorporation into a wide array of biologically active molecules. This guide provides a comparative overview of the applications of Indoline-7-carbaldehyde and related indoline derivatives, with a focus on their role in the synthesis of pharmaceuticals and as platforms for the discovery of new therapeutic agents.

The indoline moiety, a saturated bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, offering a versatile framework for interacting with various biological targets. The benzene ring of indoline can engage in hydrophobic interactions with amino acid residues of proteins, while the nitrogen atom can act as both a hydrogen bond donor and acceptor. This structural flexibility allows for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.

This compound: A Key Intermediate in Pharmaceutical Synthesis

This compound has emerged as a crucial building block in the multi-step synthesis of complex pharmaceutical agents. One of the most notable applications is in the production of Silodosin, a selective α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.

The Synthetic Pathway to Silodosin via an this compound Derivative

The synthesis of Silodosin highlights the utility of a derivative of this compound, namely 3-(7-formyl-5-(2-nitropropyl)indolin-1-yl)propyl benzoate, as a key intermediate. The overall synthetic strategy involves the functionalization of the indoline core at positions 1, 5, and 7. The introduction of the formyl group at the 7-position is a critical step, often achieved through a Vilsmeier-Haack reaction. This aldehyde functionality then serves as a precursor for the introduction of a cyano group, which is ultimately converted to the carboxamide found in the final Silodosin molecule.

Below is a generalized workflow for the synthesis of a key intermediate of Silodosin starting from a substituted indoline, illustrating the central role of the formylation at the 7-position.

G cluster_0 Synthesis of Silodosin Intermediate Substituted_Indoline 3-(5-(2-nitropropyl)indolin-1-yl)propyl benzoate Formylation Vilsmeier-Haack Reaction (DMF, POCl3) Substituted_Indoline->Formylation Introduction of C7-aldehyde Aldehyde_Intermediate 3-(7-formyl-5-(2-nitropropyl)indolin-1-yl)propyl benzoate Formylation->Aldehyde_Intermediate Cyanation Conversion to Cyano Group Aldehyde_Intermediate->Cyanation Precursor to Carboxamide Cyano_Intermediate 3-(7-cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate Cyanation->Cyano_Intermediate Further_Steps Reduction and Resolution Cyano_Intermediate->Further_Steps Towards Silodosin G cluster_1 Mechanism of Dual 5-LOX/sEH Inhibition Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Leukotrienes Pro-inflammatory Leukotrienes 5_LOX->Leukotrienes EETs Anti-inflammatory EETs CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DiHETrEs Inactive DiHETrEs sEH->DiHETrEs Indoline_Inhibitor Indoline-based Dual Inhibitor Indoline_Inhibitor->5_LOX Inhibits Indoline_Inhibitor->sEH Inhibits

A Comparative Analysis of Synthetic Pathways to Indoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indoline-7-carbaldehyde is a valuable synthetic intermediate in the development of various pharmaceutical agents and biologically active molecules. The strategic introduction of a formyl group at the C-7 position of the indoline nucleus presents a synthetic challenge due to the inherent electronic properties of the heterocyclic system, which favor substitution at other positions. This guide provides a comparative analysis of two prominent synthetic pathways to this compound: Directed ortho-Metalation (DoM) and a Two-Step Bartoli Indole Synthesis followed by Reduction . The objective is to offer an evidence-based comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and practicality.

ParameterDirected ortho-Metalation (DoM)Bartoli Indole Synthesis & Reduction
Starting Material Indoline2-Nitrobenzaldehyde
Key Reagents Di-tert-butyl dicarbonate, sec-BuLi, TMEDA, DMF, HClDibutyl acetal protection, Vinylmagnesium bromide, DIBAL-H
Number of Steps 3 (Protection, Formylation, Deprotection)3 (Acetal formation/Bartoli, Deprotection, Reduction)
Overall Yield ~75%~58%
Scalability Demonstrated on a multi-gram scale[1]Reported on a 70g scale for the indole synthesis step
Key Advantages High regioselectivity, high overall yield, well-documented procedure.[1]Avoids highly pyrophoric reagents like sec-BuLi.
Key Disadvantages Requires cryogenic temperatures and pyrophoric organolithium reagents.Use of a Grignard reagent, moderate overall yield.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic pathway are provided below.

Pathway 1: Directed ortho-Metalation (DoM)

This pathway involves a three-step sequence: N-protection of indoline, directed ortho-lithiation followed by formylation, and subsequent deprotection.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)indoline (N-Boc-indoline)

To a solution of indoline in anhydrous dichloromethane, di-tert-butyl dicarbonate is added. The reaction mixture is stirred at room temperature. After completion, the solvent is removed under reduced pressure, and the residue is distilled to afford N-Boc-indoline in high yield (typically ~98%).[1]

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-7-indolinecarboxaldehyde

A solution of N-Boc-indoline and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous ether is cooled to -78 °C. A solution of sec-butyllithium in cyclohexane is then added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 2 hours at -78 °C. Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction is allowed to warm to room temperature. After an aqueous workup and extraction, the product is purified by column chromatography to yield 1-(tert-butoxycarbonyl)-7-indolinecarboxaldehyde. Reported yields for this step are in the range of 80-82%.[1]

Step 3: Synthesis of this compound

The N-Boc-protected intermediate is treated with concentrated hydrochloric acid at room temperature. The reaction progress is monitored until the starting material is consumed. The reaction mixture is then neutralized with an aqueous ammonia solution, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to give this compound as a crystalline solid. This deprotection step proceeds in high yield (typically 93-96%).[1]

Pathway 2: Bartoli Indole Synthesis and Subsequent Reduction

This pathway begins with the synthesis of 7-formylindole from a commercially available nitroarene, followed by the reduction of the indole ring to the corresponding indoline.

Step 1 & 2: Synthesis of 7-Formylindole via Bartoli Synthesis

2-Nitrobenzaldehyde is first protected as its dibutyl acetal. This protected intermediate is then reacted with vinylmagnesium bromide in an appropriate solvent like THF. The reaction mixture is then worked up to afford 7-formylindole. This two-step, one-pot procedure has been reported to provide 7-formylindole in a 68% overall yield on a 70g scale.

Step 3: Reduction of 7-Formylindole to this compound

The reduction of the pyrrole ring of 7-formylindole to the corresponding indoline can be achieved using various reducing agents. A common method involves the use of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent such as toluene at low temperatures. The reaction is quenched, and after workup and purification, this compound is obtained. While specific yields for the reduction of 7-formylindole were not found in the immediate search, reductions of similar indole systems to indolines typically proceed in good to excellent yields. For the purpose of this comparison, an estimated yield of 85% is used for this step.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two compared synthetic pathways.

Synthetic_Pathways cluster_DoM Directed ortho-Metalation Pathway cluster_Bartoli Bartoli Synthesis & Reduction Pathway Indoline Indoline N_Boc_Indoline N-Boc-indoline Indoline->N_Boc_Indoline Boc₂O (98%) N_Boc_Indoline_7_CHO N-Boc-Indoline-7-carbaldehyde N_Boc_Indoline->N_Boc_Indoline_7_CHO 1. sec-BuLi, TMEDA 2. DMF (80-82%) Indoline_7_CHO_DoM This compound N_Boc_Indoline_7_CHO->Indoline_7_CHO_DoM HCl (93-96%) Nitrobenzaldehyde 2-Nitrobenzaldehyde Protected_Nitrobenzaldehyde Protected Aldehyde Nitrobenzaldehyde->Protected_Nitrobenzaldehyde Acetal Protection Formylindole 7-Formylindole Protected_Nitrobenzaldehyde->Formylindole VinylMgBr (68% over 2 steps) Indoline_7_CHO_Bartoli This compound Formylindole->Indoline_7_CHO_Bartoli Reduction (e.g., DIBAL-H, ~85% est.)

Caption: Comparative workflow of the Directed ortho-Metalation and Bartoli Synthesis pathways.

Comparative Analysis

Directed ortho-Metalation (DoM):

The DoM of N-Boc-indoline is a highly efficient and regioselective method for the synthesis of this compound. The use of the tert-butoxycarbonyl (Boc) group as a directing group is crucial for achieving exclusive lithiation at the C-7 position.[1] This method is well-documented in a reliable source like Organic Syntheses, which speaks to its reproducibility and scalability.[1] The overall yield of approximately 75% is very good for a multi-step synthesis. However, the primary drawback of this method is the requirement for cryogenic temperatures (-78 °C) and the use of a pyrophoric and moisture-sensitive reagent, sec-butyllithium. These factors may pose challenges for laboratories not equipped for such conditions and can complicate scaling up the process.

Bartoli Indole Synthesis and Reduction:

The Bartoli indole synthesis offers a valuable alternative that avoids the use of highly pyrophoric organolithium reagents. It starts from a readily available and inexpensive starting material, 2-nitrobenzaldehyde. The ability to perform the initial two steps (protection and indole formation) in a one-pot fashion with a good yield on a large scale is a significant advantage. The main disadvantage is the lower overall yield compared to the DoM route, which is estimated to be around 58%. This is primarily due to the moderate yield of the Bartoli reaction itself. The final reduction step, while generally efficient, adds to the overall step count and complexity.

Conclusion

Both the Directed ortho-Metalation and the Bartoli Indole Synthesis followed by reduction are viable pathways for the synthesis of this compound.

The Directed ortho-Metalation route is the preferred method when high overall yield and regioselectivity are paramount, and the laboratory is equipped to handle cryogenic and pyrophoric reagents safely. Its well-established and high-yielding nature makes it an excellent choice for producing significant quantities of the target molecule with high purity.

The Bartoli Indole Synthesis and Reduction pathway presents a more accessible alternative for laboratories that wish to avoid the use of pyrophoric organolithiums and cryogenic conditions. While the overall yield is lower, the starting materials are inexpensive, and the initial steps have been demonstrated to be scalable. This route may be more suitable for initial exploratory studies or when the necessary equipment for the DoM pathway is unavailable.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the research project, including the desired scale, available equipment, and safety considerations.

References

Safety Operating Guide

Proper Disposal of Indoline-7-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Disposal of Indoline-7-carbaldehyde requires adherence to licensed hazardous waste protocols. Do not dispose of this chemical as common laboratory waste.

This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 143262-21-9), a compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Summary of Hazards and Safety Precautions

While a comprehensive hazard assessment for this compound is not fully established, it is prudent to handle it with care, following standard laboratory safety protocols for chemical reagents.

Hazard Data Summary: this compound (CAS: 143262-21-9)
Physical State Solid
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Primary Hazards The toxicological properties have not been fully investigated. Handle as a potentially hazardous substance.
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile), and a laboratory coat are required. Use a dust mask or work in a well-ventilated area to avoid inhalation.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".

    • Do not mix with other chemical waste unless compatibility has been confirmed by a qualified chemist or safety officer.

  • Containerization:

    • Place all solid waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), into the designated hazardous waste container.

    • Ensure the container is in good condition and compatible with the chemical.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

    • Do not attempt to dispose of this material through standard laboratory drains or as general solid waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated dispose_non_hazardous Dispose as non-hazardous waste is_contaminated->dispose_non_hazardous No collect_waste Collect in a designated, labeled hazardous waste container is_contaminated->collect_waste Yes yes_contaminated Yes no_contaminated No store_waste Store container in a designated hazardous waste area collect_waste->store_waste contact_disposal Contact licensed professional waste disposal service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace institutional safety protocols or the advice of a qualified environmental health and safety professional. Always consult the Safety Data Sheet (SDS) and local regulations before handling and disposing of any chemical.

References

Personal protective equipment for handling Indoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Indoline-7-carbaldehyde (CAS No. 143262-21-9). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Identification and Classification:

Hazard ClassGHS Classification
Acute Toxicity, OralNot Classified
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure to this compound. The following recommendations are based on the known hazards of the compound and general best practices for handling solid, air-sensitive chemicals.

PPE CategoryRecommendationSpecifications
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.Must comply with ANSI Z87.1 standards.
Skin Protection Nitrile or neoprene gloves. A flame-retardant lab coat should be worn.Gloves should have a minimum thickness of 4 mil. Double gloving is recommended for extended handling.[1][2]
Respiratory Protection A NIOSH-approved N95 dust mask is the minimum requirement for handling small quantities in a well-ventilated area. For larger quantities or in situations where dust generation is likely, a half-mask respirator with organic vapor cartridges and P100 particulate filters is recommended.All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing.

Operational Plans: Handling and Storage

This compound is listed as being air-sensitive and should be stored under an inert atmosphere.[3] Proper handling techniques are essential to prevent degradation of the compound and to ensure the safety of laboratory personnel.

Storage:

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.

  • Temperature: Keep in a cool, dry place.

  • Container: Store in a tightly sealed, light-resistant container.

Handling - Weighing and Transferring the Solid:

The following workflow is recommended for handling solid this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_glassware Ensure Glassware is Dry prep_ppe->prep_glassware prep_inert Establish Inert Atmosphere (Glovebox or Schlenk Line) prep_glassware->prep_inert handle_transfer Transfer Compound to Pre-tared Vial prep_inert->handle_transfer Inert environment handle_weigh Weigh Compound handle_transfer->handle_weigh handle_seal Securely Seal Vial handle_weigh->handle_seal cleanup_tools Clean Spatula and Surfaces handle_seal->cleanup_tools cleanup_container Reseal Main Container cleanup_tools->cleanup_container cleanup_waste Segregate Contaminated Waste cleanup_container->cleanup_waste

Caption: Workflow for Handling Solid this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. Follow your institution's and local regulations for chemical waste disposal.

Waste Segregation and Disposal Workflow:

cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Disposal collect_solid Solid Waste (Contaminated PPE, weigh paper, etc.) container_solid Designated Solid Hazardous Waste Container collect_solid->container_solid collect_solvent Solvent Waste (Rinsate from cleaning) container_solvent Designated Halogenated or Non-Halogenated Solvent Waste collect_solvent->container_solvent label_waste Label Waste Container with Contents and Hazards container_solid->label_waste container_solvent->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup by Environmental Health & Safety store_waste->request_pickup

Caption: Chemical Waste Disposal Workflow.

Key Disposal Steps:

  • Segregation: Do not mix solid waste contaminated with this compound with other waste streams. Liquid waste, such as solvent used for cleaning glassware, should be collected in a separate, appropriate hazardous waste container.

  • Containerization: Use a designated, properly labeled, and sealable container for solid waste. Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical in regular trash or down the drain.[4][5][6][7]

Experimental Protocols: Spill and Exposure Management

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • PPE: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For a small spill, cover with a dry absorbent material such as vermiculite or sand. Avoid raising dust.

  • Collection: Carefully sweep the absorbent material and spilled solid into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

First Aid and Exposure Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By following these detailed procedures, researchers can handle this compound safely and effectively, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Indoline-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.